molecular formula C22H22N4O2 B15542812 IBS008738

IBS008738

Numéro de catalogue: B15542812
Poids moléculaire: 374.4 g/mol
Clé InChI: UCDKLMTYEDPEMY-HZHRSRAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

IBS008738 is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-17-7-9-19(10-8-17)26-16-24-22(23-15-25-11-13-28-14-12-25)20(26)21(27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKLMTYEDPEMY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)N=CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=CC=C3)/N=C/N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Oseltamivir: A Technical Guide from Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis Pathway, Starting Materials, and Experimental Protocols for the Neuraminidase Inhibitor Oseltamivir.

This technical guide provides a comprehensive overview of the synthesis of Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, a widely used antiviral medication for the treatment and prevention of influenza A and B viruses.[1] The focus of this document is the well-established and industrially significant synthesis route starting from the naturally occurring chiral building block, (-)-shikimic acid. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical transformations, quantitative data, and experimental methodologies involved in the production of this essential medicine.

Overview of the Synthetic Strategy

The commercial production of Oseltamivir has historically commenced with (-)-shikimic acid, a biomolecule extracted from Chinese star anise or produced through fermentation by recombinant E. coli.[2] The synthesis is a multi-step process that requires careful control of stereochemistry, as Oseltamivir possesses three stereocenters, making it one of eight possible stereoisomers.[2] The key strategic elements of the synthesis from shikimic acid involve the esterification of the carboxylic acid, protection of the diol, introduction of the two necessary nitrogen functionalities, and the formation of the ether linkage. While the original Roche synthesis involves the use of potentially hazardous azide intermediates, alternative azide-free routes have also been developed.[2]

Starting Materials and Reagents

The primary starting material for the most common industrial synthesis of Oseltamivir is:

  • (-)-Shikimic Acid: A naturally occurring hydroaromatic carboxylic acid.

Key reagents and solvents involved in the synthesis include:

  • Ethanol

  • Thionyl chloride

  • Methanesulfonyl chloride

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium azide

  • Triphenylphosphine

  • 3-Pentanol

  • Acetic anhydride

  • Raney-cobalt or Zinc

  • Phosphoric acid

Synthesis Pathway from (-)-Shikimic Acid

The synthesis of Oseltamivir from (-)-shikimic acid can be accomplished via various routes. A practical, eight-step synthesis has been reported with an overall yield of approximately 47%.[3][4][5] This pathway focuses on the regioselective and stereoselective introduction of the nitrogen functionalities. The key transformations are outlined below.

Diagram of the Oseltamivir Synthesis Pathway from (-)-Shikimic Acid:

Oseltamivir_Synthesis Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Trimesylate Trimesylate Intermediate Ethyl_Shikimate->Trimesylate Trimesylation Azido_Dimesylate Azido-Dimesylate Trimesylate->Azido_Dimesylate Regioselective Azidation Aziridine Aziridine Intermediate Azido_Dimesylate->Aziridine Aziridination Amino_Ether Amino Ether Aziridine->Amino_Ether Etherification & Ring Opening Acetylated_Amine N-Acetyl Amino Ether Amino_Ether->Acetylated_Amine N-Acetylation Oseltamivir_Base Oseltamivir (Free Base) Acetylated_Amine->Oseltamivir_Base Azide Reduction Oseltamivir_Phosphate Oseltamivir Phosphate Oseltamivir_Base->Oseltamivir_Phosphate Salt Formation

Caption: A simplified schematic of the Oseltamivir synthesis pathway starting from (-)-shikimic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for a reported efficient synthesis of Oseltamivir from (-)-shikimic acid.

StepKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
Esterification Ethanol, Thionyl ChlorideEthanolReflux-High
Trimesylation Methanesulfonyl Chloride, Triethylamine, DMAPEthyl Acetate0 to RT-~93
Regioselective Azidation Sodium AzideAcetone/Water04~92
Aziridination Triphenylphosphine, Triethylamine----
Etherification & Ring Opening 3-Pentanol, Boron Trifluoride Etherate----
N-Acetylation Acetic AnhydrideDichloromethaneReflux3~80
Azide Reduction Zinc, Ammonium ChlorideEthanolRoom Temperature0.5~42
Salt Formation Phosphoric Acid----
Overall Yield ~47

Note: Some data points for reaction time and yield for intermediate steps were not explicitly available in the summarized literature and are therefore omitted.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Oseltamivir from (-)-shikimic acid.

Step 1: Esterification of (-)-Shikimic Acid

This procedure converts the carboxylic acid of shikimic acid to its ethyl ester.

  • Materials: (-)-Shikimic acid, ethanol, thionyl chloride.

  • Procedure: (-)-Shikimic acid is dissolved in ethanol. Thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is then heated to reflux until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure to yield ethyl shikimate.[2]

Step 2: Trimesylation of Ethyl Shikimate

This step activates the hydroxyl groups for subsequent nucleophilic substitution.

  • Materials: Ethyl shikimate, ethyl acetate, triethylamine, 4-dimethylaminopyridine (DMAP), methanesulfonyl chloride.

  • Procedure: To a cooled solution of ethyl shikimate in ethyl acetate, triethylamine and a catalytic amount of DMAP are added. Methanesulfonyl chloride is then added dropwise.[4] The reaction is stirred until completion. The reaction mixture is then worked up to isolate the trimesylate product.

Step 3: Regioselective Azidation

This is a crucial step where the first nitrogen functionality is introduced with high regioselectivity.

  • Materials: Trimesylate intermediate, acetone, water, sodium azide.

  • Procedure: The trimesylate is dissolved in a mixture of acetone and water. The solution is cooled, and sodium azide is added. The reaction is stirred at a controlled temperature.[4] Upon completion, the product is extracted and purified.

Step 4: Aziridination

An intramolecular reaction to form a key aziridine intermediate.

  • Materials: Azido-dimesylate intermediate, triphenylphosphine, triethylamine.

  • Procedure: The azido-dimesylate is treated with triphenylphosphine in an appropriate solvent, which facilitates the Staudinger reaction to form an iminophosphorane, followed by intramolecular cyclization upon addition of triethylamine to form the aziridine.[4]

Step 5: Etherification and Aziridine Ring Opening

Introduction of the 3-pentyloxy group.

  • Materials: Aziridine intermediate, 3-pentanol, boron trifluoride etherate.

  • Procedure: The aziridine ring is opened by reaction with 3-pentanol in the presence of a Lewis acid such as boron trifluoride etherate to form the corresponding amino ether.[2]

Step 6: N-Acetylation

Protection of the newly formed amine.

  • Materials: Amino ether intermediate, acetic anhydride, pyridine, dichloromethane.

  • Procedure: The amino ether is dissolved in dichloromethane, and acetic anhydride and pyridine are added. The mixture is refluxed for several hours.[6] After completion, the reaction is worked up to yield the N-acetylated product.

Step 7: Azide Reduction to Amine

Conversion of the azide group to the second primary amine.

  • Materials: N-acetylated azide intermediate, zinc dust, ammonium chloride, ethanol.

  • Procedure: The azido compound is dissolved in ethanol, and ammonium chloride and zinc dust are added. The reaction mixture is stirred at room temperature.[6] The reaction is quenched, and the product is extracted to yield the Oseltamivir free base.

Step 8: Phosphate Salt Formation

Conversion of the free base to the more stable phosphate salt.

  • Materials: Oseltamivir free base, phosphoric acid.

  • Procedure: The purified Oseltamivir free base is treated with phosphoric acid to form the crystalline Oseltamivir phosphate salt, which is the final active pharmaceutical ingredient.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification Reagents Dissolve Starting Material(s) in Solvent Add_Reagents Add Reagents at Controlled Temperature Reagents->Add_Reagents Stir_React Stir and Monitor Reaction (e.g., by TLC) Add_Reagents->Stir_React Quench Quench Reaction Stir_React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Salt (e.g., Na2SO4) Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify (e.g., Column Chromatography) Filter_Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: A generalized workflow for a typical organic synthesis experiment.

Conclusion

The synthesis of Oseltamivir from (-)-shikimic acid is a testament to the ingenuity of modern synthetic organic chemistry. It involves a series of carefully orchestrated reactions to build a complex molecule with precise stereochemical control. While the reliance on a natural starting material has at times presented supply chain challenges, the development of more efficient and azide-free synthetic routes continues to be an active area of research. This guide provides a foundational understanding of the key chemical principles and practical considerations for the synthesis of this vital antiviral drug.

References

An In-Depth Technical Guide to the Biological Targets and Cellular Pathways of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a pioneering tyrosine kinase inhibitor, has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This document provides a comprehensive technical overview of Imatinib's mechanism of action, detailing its primary biological targets, the cellular pathways it modulates, and its inhibitory efficacy. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed experimental methodologies and a clear visualization of the complex signaling networks affected by this targeted therapy.

Introduction

Imatinib mesylate (marketed as Gleevec® or Glivec®) is a small molecule inhibitor that selectively targets a subset of protein tyrosine kinases.[1][2] Its development marked a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to targeted drugs designed to interfere with specific molecular drivers of malignancy.[3] The primary targets of Imatinib are the Abelson cytoplasmic tyrosine kinase (ABL), the c-Kit proto-oncogene, and the Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] In specific leukemias, the ABL gene is fused with the Breakpoint Cluster Region (BCR) gene, creating the constitutively active BCR-ABL fusion protein, a key pathogenetic driver in CML.[1][5] Imatinib effectively inhibits this aberrant kinase, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

Biological Targets of Imatinib

Imatinib's therapeutic efficacy stems from its high affinity and specificity for a select group of tyrosine kinases. The primary targets include:

  • BCR-ABL: This fusion protein, characteristic of Philadelphia chromosome-positive (Ph+) CML and a subset of Acute Lymphoblastic Leukemia (ALL), exhibits unregulated kinase activity that drives uncontrolled cell proliferation and survival.[1][2][5] Imatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates.[4][5]

  • c-KIT: This receptor tyrosine kinase is crucial for the development and proliferation of various cell types, including hematopoietic stem cells and the interstitial cells of Cajal.[4][7] Gain-of-function mutations in the c-KIT gene are a primary cause of GISTs. Imatinib inhibits the constitutively active c-KIT, thereby blocking downstream signaling and inducing apoptosis in GIST cells.[1][2]

  • PDGF-R (Platelet-Derived Growth Factor Receptor): Imatinib inhibits both PDGFR-α and PDGFR-β.[4][6] Gene rearrangements involving PDGFR are implicated in some myeloproliferative neoplasms, and Imatinib can be an effective treatment in these cases.[8]

Other known targets with lesser affinity include ABL2 (ARG), DDR1 (Discoidin Domain Receptor 1), and CSF1R (Colony Stimulating Factor 1 Receptor).[4][9]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Imatinib against its target kinases is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values can vary depending on the assay format (cell-free vs. cell-based) and the specific experimental conditions.

Target KinaseAssay TypeIC50 / Kd ValueReference(s)
BCR-ABL Cellular Autophosphorylation~0.4 µM[2]
Cell Proliferation (Bcr-Abl+)~0.25 - 1 µM[10]
c-ABL Kinase Activity28 nM (c-nilotinib analog)[2]
Binding Affinity (Kd) - Catalytic Site~10 nM[1]
Binding Affinity (Kd) - Allosteric Site~10 µM[1]
c-KIT Cell-free~0.1 µM[4]
Cellular Autophosphorylation~100 nM[11]
PDGFR Cell-free~0.1 µM[4]
PDGFRα Kinase Activity71 nM[6]
PDGFRβ Kinase Activity607 nM[6]
v-Abl Cell-free0.6 µM[4]

Cellular Pathways Modulated by Imatinib

By inhibiting its primary targets, Imatinib disrupts several downstream signaling pathways critical for cancer cell proliferation, survival, and motility.

BCR-ABL Signaling Pathways

The constitutive activity of the BCR-ABL kinase leads to the activation of multiple downstream pathways:

  • Ras/MAPK Pathway: This pathway is central to cell proliferation. BCR-ABL activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the expression of genes that promote cell cycle progression.[2]

  • PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell survival and apoptosis. BCR-ABL activates PI3K, leading to the activation of AKT, which then phosphorylates and inactivates pro-apoptotic proteins like BAD and activates mTOR, a central controller of cell growth and proliferation.[2]

  • Src/FAK/Rac Pathway: This pathway is involved in cell motility and adhesion. BCR-ABL can activate Src family kinases, which then phosphorylate focal adhesion kinase (FAK) and other proteins involved in cytoskeletal rearrangements and cell movement.[2]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_src_fak Src/FAK Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL Ras Ras BCR_ABL->Ras PI3K PI3K BCR_ABL->PI3K Src Src BCR_ABL->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD AKT->BAD Survival Cell Survival AKT->Survival mTOR->Survival FAK FAK Src->FAK Rac Rac FAK->Rac Motility Cell Motility Rac->Motility Imatinib Imatinib Imatinib->BCR_ABL

Imatinib Inhibition of BCR-ABL Signaling Pathways.
c-KIT and PDGFR Signaling Pathways

The signaling pathways downstream of c-KIT and PDGFR share significant overlap with the BCR-ABL pathways, often utilizing the same core signaling cassettes like the Ras/MAPK and PI3K/AKT pathways to drive cell growth and survival. Imatinib's inhibition of these receptors similarly blocks these downstream cascades.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of Imatinib.

In Vitro Kinase Assay (BCR-ABL, c-KIT, PDGFR)

This assay measures the direct inhibitory effect of Imatinib on the kinase activity of its targets.

Principle: A recombinant kinase is incubated with a specific substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.

Methodology Outline:

  • Reaction Setup: In a microplate well, combine the recombinant kinase (e.g., BCR-ABL), a specific peptide substrate, and a buffer containing MgCl2 and ATP.

  • Inhibitor Addition: Add Imatinib at a range of concentrations to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[12]

  • Data Analysis: Plot the percentage of kinase inhibition against the Imatinib concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_inhibition Inhibition cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Kinase + Substrate + ATP + Buffer Imatinib Add Imatinib (Varying Concentrations) Reagents->Imatinib Incubation Incubate at 30°C Imatinib->Incubation Detection Quantify Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for an In Vitro Kinase Inhibition Assay.
Cell Viability/Proliferation Assay

This assay assesses the effect of Imatinib on the growth and survival of cancer cells that are dependent on the target kinases.

Principle: Cancer cell lines (e.g., K562 for CML) are cultured in the presence of varying concentrations of Imatinib. After a set incubation period, the number of viable cells is determined using a metabolic indicator.

Methodology Outline:

  • Cell Seeding: Seed cells (e.g., K562 cells at 1 x 10⁴ cells/well) into a 96-well plate.[5]

  • Drug Treatment: Add Imatinib at a range of concentrations to the wells.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 hours) at 37°C in a CO₂ incubator.[5][11]

  • Viability Assessment: Add a reagent that is converted into a colored or fluorescent product by metabolically active cells. Common reagents include:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product.[3]

    • CCK-8/WST-8: Produces a water-soluble formazan dye.[11]

  • Measurement: Measure the absorbance or fluorescence of the product using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the Imatinib concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of Imatinib to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An unlabeled compound (Imatinib) that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Methodology Outline:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-ABL1).[4]

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Tracer and Inhibitor Addition: Pre-treat the cells with a fluorescent tracer and then add Imatinib at various concentrations.

  • Incubation: Incubate for a specified time (e.g., 1 hour) to allow for competitive binding.

  • Signal Measurement: Measure the BRET signal using a luminometer.

  • Data Analysis: Plot the BRET ratio against the Imatinib concentration to determine the IC50 value for target engagement.

Conclusion

Imatinib stands as a landmark achievement in targeted cancer therapy, demonstrating the profound clinical impact of inhibiting key oncogenic drivers. Its high specificity for BCR-ABL, c-KIT, and PDGFR, coupled with a well-understood mechanism of action, has led to durable responses in patients with CML and GIST. The experimental protocols outlined in this guide provide a framework for the continued investigation of Imatinib and the development of next-generation kinase inhibitors. A thorough understanding of its biological targets and the cellular pathways it perturbs remains crucial for optimizing its use, overcoming resistance, and identifying new therapeutic applications.

References

The Discovery and History of Imatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imatinib, marketed under the trade names Gleevec® and Glivec®, represents a paradigm shift in cancer therapy.[1][2] As one of the first highly successful targeted therapies, its development has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[3][4] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to Imatinib. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark therapeutic agent.

Discovery and History

The story of Imatinib is a prime example of rational drug design. The discovery of the Philadelphia chromosome and its resultant fusion protein, BCR-Abl, as the causative agent of CML, provided a specific molecular target for drug development.[1][2] In the late 1990s, a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon and including Elisabeth Buchdunger and Jürg Zimmermann, screened chemical libraries to find an inhibitor of the BCR-Abl tyrosine kinase.[1] They identified a 2-phenylaminopyrimidine compound as a promising lead.[1] Through medicinal chemistry efforts, this lead compound was optimized by introducing methyl and benzamide groups to enhance its binding affinity and selectivity, resulting in the synthesis of Imatinib (formerly known as STI-571).[1]

The clinical development of Imatinib was championed by oncologist Dr. Brian Druker of Oregon Health & Science University.[1] The first clinical trial of Imatinib began in 1998.[3][4] The remarkable efficacy observed in these early trials led to an expedited approval by the U.S. Food and Drug Administration (FDA) in May 2001, a mere two and a half years after the new drug application was submitted.[1] This rapid approval underscored the transformative potential of Imatinib in treating CML.[4]

Mechanism of Action

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, including BCR-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of these enzymes.[6][7] By occupying this site, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling pathways that drive cellular proliferation and survival in cancer cells.[7][8]

The selectivity of Imatinib is crucial to its therapeutic success. While it effectively inhibits the aberrant BCR-Abl fusion protein in CML cells, it has a much lower affinity for other tyrosine kinases, thus minimizing off-target effects.[1][5] Normal cells can often compensate for the inhibition of c-Abl because they have redundant signaling pathways, whereas CML cells are highly dependent on the constitutive activity of BCR-Abl for their survival.[5]

Signaling Pathways and Experimental Workflows

BCR_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_Abl BCR-Abl (Constitutively Active Tyrosine Kinase) Grb2 Grb2 BCR_Abl->Grb2 PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival STAT5->Proliferation STAT5->Survival

BCR-Abl Signaling Pathway in CML.

Imatinib_Mechanism_of_Action cluster_pathway Kinase Activity BCR_Abl BCR-Abl Kinase Domain Substrate Substrate Protein BCR_Abl->Substrate Phosphorylates ATP ATP ATP->BCR_Abl Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Imatinib Imatinib Imatinib->BCR_Abl Competitively Binds to ATP-binding site Block Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Block->ATP Blocks Binding

Mechanism of Imatinib Inhibition of BCR-Abl.

Imatinib_Development_Workflow Target_ID Target Identification (BCR-Abl) Screening High-Throughput Screening Target_ID->Screening Lead_Opt Lead Optimization (2-phenylaminopyrimidine) Screening->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval Post_Marketing Post-Marketing Surveillance FDA_Approval->Post_Marketing

Imatinib Drug Discovery and Development Workflow.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Imatinib (IC50 Values)

Target KinaseIC50 (µM)Assay Type
v-Abl0.6Cell-free
c-Kit0.1Cell-based
PDGFR0.1Cell-free
PDGFRα0.071In vitro kinase assay
PDGFRβ0.607In vitro kinase assay
SRC> 10Biochemical

Data sourced from multiple in vitro studies.[5][7][9][10]

Table 2: Summary of Key Clinical Trial Results in Chronic Myeloid Leukemia (CML)

Trial PhasePatient PopulationImatinib DoseKey OutcomesReference
Phase IChronic Phase CML (IFN-α failed)≥ 300 mg/day98% Complete Hematologic Response (CHR)[11]
Phase IIChronic Phase CML (IFN-α failed)400 mg/day60% Major Cytogenetic Response (MCyR)[9]
IRIS Trial (Phase III)Newly Diagnosed Chronic Phase CML400 mg/day95.3% CHR, 73.8% Complete Cytogenetic Response (CCyR) at 18 months[3]

Table 3: Pharmacokinetic Parameters of Imatinib

ParameterValue (mean ± SD)Patient Population
Bioavailability98%Healthy Volunteers
Tmax (Time to Peak Concentration)2 - 4 hoursCML and GIST Patients
Elimination Half-life~18 hoursCML and GIST Patients
Cmax (Peak Concentration) at 400mg2.3 ± 0.9 µg/mLCML Patients (Steady State)
Cmin (Trough Concentration) at 400mg1.2 ± 0.8 µg/mLCML Patients (Steady State)

Data compiled from various pharmacokinetic studies.[12][13][14]

Experimental Protocols

1. In Vitro TR-FRET Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Imatinib against a target tyrosine kinase (e.g., BCR-Abl).

  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated peptide, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal. Imatinib will inhibit the kinase, leading to a decrease in the FRET signal.

  • Materials:

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Recombinant active target kinase (e.g., Abl1)

    • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)

    • ATP

    • Imatinib (serial dilutions in DMSO)

    • Europium-labeled anti-phosphotyrosine antibody (e.g., PT66-Eu)

    • Streptavidin-Allophycocyanin (SA-APC) conjugate

    • Stop Buffer

    • 384-well assay plates

    • TR-FRET compatible plate reader

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Imatinib in 100% DMSO. Further dilute these into the kinase buffer.

    • Assay Plate Preparation: Add 2 µL of the diluted Imatinib or control (DMSO for negative control, a known potent inhibitor for positive control) to the wells of a 384-well plate.

    • Kinase Reaction Initiation: Prepare a master mix of the kinase and biotinylated substrate in kinase buffer. Add 4 µL of this mix to each well and incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Km for the kinase). Incubate for 60 minutes at room temperature.

    • Reaction Termination and Detection: Prepare a detection mix containing the Eu-labeled antibody and SA-APC in Stop Buffer. Stop the reaction by adding 5 µL of the detection mix to each well. Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the Imatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of Imatinib on the viability and proliferation of cancer cells (e.g., CML cell line K562 or TM3 Leydig cells).[4][15]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Target cell line (e.g., K562)

    • Complete cell culture medium

    • Imatinib

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 0.04 N HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of Imatinib (e.g., 0, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO).[4] Incubate for a specified period (e.g., 2, 4, and 6 days).[4]

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[4]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the Imatinib concentration to determine the IC50 value.

3. Phase I Clinical Trial Protocol for Chronic Myeloid Leukemia (Overview)

  • Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of Imatinib in patients with CML.[11]

  • Patient Population: Patients with chronic phase CML who have failed prior therapy with interferon-alpha.[11]

  • Study Design: Open-label, dose-escalation study.

  • Methodology:

    • Patient Enrollment: Eligible patients are enrolled into cohorts.

    • Dose Escalation: Successive cohorts of patients receive escalating daily oral doses of Imatinib.

    • Safety Monitoring: Patients are closely monitored for adverse events and dose-limiting toxicities (DLTs).

    • Efficacy Assessment: Hematologic and cytogenetic responses are evaluated at specified intervals.

    • Pharmacokinetic Analysis: Blood samples are collected to determine the pharmacokinetic profile of Imatinib.

    • MTD Determination: The MTD is defined as the highest dose at which an acceptable level of DLTs is observed.

The development of Imatinib is a landmark achievement in the history of oncology.[4] Through a targeted approach based on a deep understanding of the molecular pathogenesis of CML, a highly effective and well-tolerated therapy was created that has transformed a fatal leukemia into a manageable chronic condition for many patients.[1] The success of Imatinib has paved the way for the development of numerous other targeted therapies for a variety of cancers, heralding the era of personalized medicine in oncology. The ongoing research into mechanisms of resistance to Imatinib continues to provide valuable insights into cancer biology and drives the development of next-generation tyrosine kinase inhibitors.

References

In Vitro and In Vivo Efficacy of Gedatolisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gedatolisib (also known as PF-05212384) is a potent, intravenous, dual inhibitor that targets the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] Deregulation of the PI3K/AKT/mTOR pathway is a frequent event in many human cancers, playing a critical role in tumor cell growth, proliferation, survival, and metabolism.[3] Gedatolisib is a pan-class I PI3K and mTOR kinase inhibitor, targeting all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) as well as both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[4] This comprehensive blockade of the PI3K/AKT/mTOR pathway is designed to overcome feedback loops that can limit the efficacy of single-node inhibitors.[4] Preclinical and clinical studies have demonstrated the potential of Gedatolisib in various solid tumors, including breast, prostate, and small cell lung cancer.[3][4][5]

Mechanism of Action

Gedatolisib functions by binding to the ATP-binding site of the p110 catalytic subunits of PI3K and the kinase domain of mTOR.[4] This competitive inhibition prevents the phosphorylation of their respective downstream substrates, leading to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade.[4] The dual inhibition of both PI3K and mTOR is a key characteristic of Gedatolisib, as it can prevent the paradoxical activation of PI3K that can occur with mTOR inhibition alone.[6] By targeting multiple nodes within this critical pathway, Gedatolisib effectively reduces cell proliferation and survival, and can induce apoptosis in cancer cells.[4]

dot

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_downstream Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Survival Survival AKT->Survival promotes mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E eIF4E->Protein Synthesis Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1 Cell Growth Cell Growth Proliferation Proliferation Cell Growth->Proliferation Protein Synthesis->Cell Growth

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

In Vitro Studies

Quantitative Data Summary

The in vitro inhibitory activity of Gedatolisib has been characterized against PI3K isoforms and a variety of cancer cell lines.

TargetIC50 (nM)
PI3Kα0.4
PI3Kβ6.0
PI3Kγ5.4
PI3Kδ8.0
mTOR1.6
PI3Kα (H1047R mutant)0.6
PI3Kα (E545K mutant)0.6
Table 1: Gedatolisib IC50 values for PI3K isoforms and mTOR.[4]
Cell LineCancer TypeIC50 (nM)
MDA-MB-361Breast Cancer4.0
PC3MM2Prostate Cancer13.1
NCI-H1975Non-Small Cell Lung Cancer115
H1048Small Cell Lung Cancer~5
Table 2: Gedatolisib IC50 values for various cancer cell lines.[4][7]
Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is utilized to assess the effect of Gedatolisib on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 incubator.[4]

  • Compound Treatment: Prepare serial dilutions of Gedatolisib in complete medium.[4] Remove the existing medium from the wells and add 100 µL of the Gedatolisib dilutions or a vehicle control (e.g., 0.1% DMSO).[4]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Subsequently, solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).[4]

  • Data Acquisition: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of Gedatolisib concentration to determine the IC50 value using non-linear regression analysis.[4]

Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol is employed to assess the inhibitory effect of Gedatolisib on the phosphorylation of key downstream proteins in the PI3K/mTOR pathway.

  • Cell Treatment and Lysis: Plate and treat cells with desired concentrations of Gedatolisib for a specified duration (e.g., 6 or 48 hours).[1] Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[4]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies overnight at 4°C. Commonly used primary antibodies for this pathway include those targeting p-AKT (S473), total AKT, p-S6 ribosomal protein, total S6, p-4EBP1, and total 4EBP1.[1][9]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4] β-actin is typically used as a loading control.[1]

In Vivo Studies

Quantitative Data Summary

Gedatolisib has demonstrated significant anti-tumor activity in various xenograft models.

Cancer ModelTreatmentOutcome
SCLC Xenograft (H1048 & SBC-5)10 mg/kg Gedatolisib, IV, every 4 daysSignificant suppression of tumor growth compared to vehicle control (P < 0.05 and P < 0.01, respectively).[5]
Prostate Cancer Xenograft (PC-3M)10 mg/kg & 20 mg/kg Nano-formulated Gedatolisib, IV, every 3 daysSuperior tumor growth inhibition compared to free Gedatolisib.[10]
Prostate Cancer Xenograft (22RV1 & PC3)15 mg/kg Gedatolisib, IV, Q4DSubstantive inhibition of tumor growth regardless of PTEN or PI3K status.[11][12]
Table 3: Summary of Gedatolisib in vivo efficacy in xenograft models.
Experimental Protocols

Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of Gedatolisib in PDX models.

  • PDX Model Establishment:

    • Aseptically collect fresh tumor tissue from consenting patients and place it in a suitable medium on ice.[13]

    • Implant small fragments of the tumor tissue subcutaneously into immunodeficient mice (e.g., nude or NSG mice).[13]

    • Monitor the mice for tumor engraftment and growth.[13]

  • Animal and Cohort Preparation:

    • Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10][13]

  • Gedatolisib Formulation and Administration:

    • Gedatolisib for in vivo studies is often formulated in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[14] Alternatively, a solution of 5% dextrose and 0.3% lactic acid has been used.[15]

    • A common dosing regimen is 10 mg/kg administered intravenously every 4 days.[5][13] The optimal dose and schedule may vary depending on the specific PDX model.[13] The control group receives the vehicle solution following the same administration schedule.[5]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[13]

    • Monitor the body weight and overall health of the mice throughout the study.[13]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.[13]

    • Measure the final tumor weight.[13]

    • Process tumors for further analysis, such as histology (e.g., H&E staining) and immunohistochemistry (IHC) for biomarkers of apoptosis (e.g., cleaved PARP) or pathway modulation.[5]

dot

cluster_setup cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture animal_model Animal Model (e.g., Nude Mice) start->animal_model plate_cells Plate Cells (96-well or 6-well plates) cell_culture->plate_cells implant_tumors Implant Tumor Cells (Subcutaneous) animal_model->implant_tumors treat_gedatolisib_vitro Treat with Gedatolisib (Dose-response) plate_cells->treat_gedatolisib_vitro cell_viability Cell Viability Assay (MTS/MTT) treat_gedatolisib_vitro->cell_viability western_blot Western Blot Analysis (p-AKT, p-S6, etc.) treat_gedatolisib_vitro->western_blot ic50 Determine IC50 cell_viability->ic50 pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition tumor_growth Monitor Tumor Growth implant_tumors->tumor_growth randomize Randomize Mice (into cohorts) tumor_growth->randomize treat_gedatolisib_vivo Treat with Gedatolisib (e.g., 10 mg/kg IV) randomize->treat_gedatolisib_vivo monitor_tumors Monitor Tumor Volume & Body Weight treat_gedatolisib_vivo->monitor_tumors endpoint Endpoint Analysis (Tumor Excision, IHC) monitor_tumors->endpoint tgi Determine Tumor Growth Inhibition (TGI) endpoint->tgi

Caption: General experimental workflow for in vitro and in vivo studies of Gedatolisib.

References

Mavacamten: A Targeted Approach to Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Applications of a First-in-Class Cardiac Myosin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective allosteric inhibitor of cardiac myosin, representing a paradigm shift in the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1][2] Approved by the US Food and Drug Administration (FDA), this oral medication directly targets the underlying pathophysiology of HCM, a condition characterized by excessive cardiac contractility and impaired diastolic filling.[1][2][3] This guide provides a comprehensive overview of Mavacamten's mechanism of action, a summary of pivotal clinical trial data, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action

Hypertrophic cardiomyopathy is frequently driven by mutations in genes encoding sarcomeric proteins, leading to a state of hypercontractility.[4] Mavacamten addresses this by acting as a reversible allosteric modulator of the beta-cardiac myosin heavy chain's ATPase activity.[3][4] It reduces the number of myosin heads available for actin binding by stabilizing an energy-sparing, "super-relaxed" state.[3] This inhibition of excessive myosin-actin cross-bridge formation leads to a reduction in the force of contraction, thereby alleviating the dynamic left ventricular outflow tract (LVOT) obstruction and improving cardiac filling pressures that are hallmarks of oHCM.[3]

Mavacamten_Mechanism_of_Action cluster_0 Normal Sarcomere Contraction cluster_1 Hypertrophic Cardiomyopathy (HCM) cluster_2 Mavacamten Intervention Myosin_SRX Myosin (Super-Relaxed State) Myosin_Active Myosin (Active State) Myosin_SRX->Myosin_Active ATP Hydrolysis Cross_Bridge Actin-Myosin Cross-Bridge Myosin_Active->Cross_Bridge Actin Actin Actin->Cross_Bridge Contraction Cardiac Contraction Cross_Bridge->Contraction Power Stroke HCM_Myosin_SRX Myosin (Super-Relaxed State) (Decreased Population) HCM_Myosin_Active Myosin (Active State) (Increased Population) HCM_Myosin_SRX->HCM_Myosin_Active Increased ATP Hydrolysis HCM_Cross_Bridge Excessive Actin-Myosin Cross-Bridge Formation HCM_Myosin_Active->HCM_Cross_Bridge Stabilized_Myosin_SRX Myosin (Stabilized Super-Relaxed State) HCM_Myosin_Active->Stabilized_Myosin_SRX Shifts Equilibrium HCM_Actin Actin HCM_Actin->HCM_Cross_Bridge Hypercontractility Hypercontractility & LVOT Obstruction HCM_Cross_Bridge->Hypercontractility Increased Power Stroke Mavacamten Mavacamten Mavacamten->HCM_Myosin_Active Allosteric Inhibition of ATPase Normalized_Contraction Normalized Contraction & Reduced LVOT Obstruction Stabilized_Myosin_SRX->Normalized_Contraction

Figure 1: Mechanism of Action of Mavacamten in HCM.

Therapeutic Applications and Clinical Efficacy

Mavacamten is primarily indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive hypertrophic cardiomyopathy.[1] Its efficacy and safety have been demonstrated in several pivotal clinical trials, most notably EXPLORER-HCM and VALOR-HCM.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the EXPLORER-HCM and VALOR-HCM clinical trials.

Table 1: Efficacy Outcomes from the EXPLORER-HCM Trial (30-week data)

EndpointMavacamten (n=123)Placebo (n=128)Treatment Differencep-value
Primary Composite Endpoint* 37%17%+19.4% (95% CI: 8.7 to 30.1)0.0005
Change in Post-Exercise LVOT Gradient (mmHg) -47-10-36 (95% CI: -43.2 to -28.1)<0.0001
Change in pVO₂ (mL/kg/min) +1.4-0.1+1.4 (95% CI: 0.6 to 2.1)0.0006
Improvement in NYHA Class (≥1 class) 65%31%34% (95% CI: 22.2 to 45.4)<0.0001
Change in KCCQ-CSS +14.9+5.4+9.1 (95% CI: 5.5 to 12.7)<0.0001
Change in HCMSQ-SoB Score -2.9-1.0-1.8 (95% CI: -2.4 to -1.2)<0.0001

*Primary composite endpoint: ≥1.5 mL/kg/min increase in pVO₂ and ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ and no worsening of NYHA class. pVO₂: peak oxygen consumption; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score; HCMSQ-SoB: Hypertrophic Cardiomyopathy Symptom Questionnaire Shortness-of-Breath subscore.

Table 2: Efficacy Outcomes from the VALOR-HCM Trial (16-week data)

EndpointMavacamten (n=56)Placebo (n=56)Odds Ratio/Differencep-value
Primary Composite Endpoint** 17.9%76.8%OR: 0.08 (95% CI: 0.02 to 0.27)<0.001
Proceeded with Septal Reduction Therapy 17.9%32.1%--
Remained Guideline Eligible for SRT 0%44.6%--
Improvement in NYHA Class (≥1 class) 63%21%-<0.001
Change in Resting LVOT Gradient (mmHg) -39.1-1.4-37.2 (95% CI: -46.7 to -27.7)-
Change in Valsalva LVOT Gradient (mmHg) -49.4-9.0-41.1 (95% CI: -52.0 to -30.3)-
Change in KCCQ-CSS +19.4+9.3+9.4 (95% CI: 4.9 to 13.9)-

**Primary composite endpoint: Decision to proceed with septal reduction therapy (SRT) or remaining guideline-eligible for SRT at week 16.

Experimental Protocols

The clinical development of Mavacamten involved rigorous preclinical and clinical testing to establish its safety and efficacy.

Preclinical Evaluation
  • In Vitro Studies:

    • Cardiac Myosin ATPase Assays: The inhibitory effect of Mavacamten on cardiac myosin ATPase activity was quantified using in vitro assays. These typically involve purified cardiac myosin and actin. The rate of ATP hydrolysis is measured, often through the detection of inorganic phosphate or ADP, in the presence of varying concentrations of Mavacamten to determine its IC₅₀. A common method is a lactate dehydrogenase/pyruvate kinase coupled-enzyme assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically.

    • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): To model HCM in vitro, hiPSC-CMs with known HCM-causing mutations were utilized.[5] These cellular models allow for the assessment of Mavacamten's effects on cardiomyocyte hypertrophy, contractility, and cellular energetics under controlled laboratory conditions.[5]

  • In Vivo Studies:

    • Animal Models of HCM: Transgenic mouse models expressing human myosin mutations that cause HCM were used to evaluate the in vivo effects of Mavacamten.[4] These studies assessed the ability of Mavacamten to prevent or reverse the development of left ventricular hypertrophy, reduce myocardial fibrosis, and improve diastolic function.[1] Feline models of HCM were also employed to study the drug's impact on LVOT obstruction.[4]

Clinical Trial Methodologies

The following outlines the general methodologies of the pivotal Phase 3 clinical trials for Mavacamten.

Clinical_Trial_Workflow Screening Screening Period (Up to 5 weeks) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Mavacamten Arm (Starting dose 5 mg daily) Randomization->Treatment_Arm Treatment Placebo_Arm Placebo Arm Randomization->Placebo_Arm Control Dose_Titration Dose Titration (Weeks 4, 8, 14) Based on LVOT gradient & LVEF Treatment_Arm->Dose_Titration Follow_Up Follow-up Visits (Every 2-4 weeks) Placebo_Arm->Follow_Up Dose_Titration->Follow_Up Endpoint_Assessment Primary & Secondary Endpoint Assessment (Week 16 or 30) Follow_Up->Endpoint_Assessment Post_Treatment Post-Treatment Follow-up (8 weeks) Endpoint_Assessment->Post_Treatment

Figure 2: Generalized Workflow for Mavacamten Phase 3 Clinical Trials.
  • EXPLORER-HCM Trial Protocol:

    • Design: A Phase 3, randomized, double-blind, placebo-controlled trial conducted at 68 centers in 13 countries.

    • Participants: 251 patients with symptomatic (NYHA class II-III) oHCM, a left ventricular ejection fraction (LVEF) of ≥55%, and a resting or provoked LVOT gradient of ≥50 mmHg.

    • Intervention: Patients were randomized 1:1 to receive Mavacamten (starting dose of 5 mg once daily) or placebo for 30 weeks. Dose adjustments (to 2.5, 5, 10, or 15 mg) were made at weeks 8 and 14 based on plasma drug concentrations, Valsalva LVOT gradient, and LVEF.

    • Primary Endpoint: A composite of a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO₂) and at least a one-class improvement in NYHA functional class, or a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class at week 30.

    • Secondary Endpoints: Changes from baseline to week 30 in post-exercise LVOT gradient, pVO₂, NYHA class, and patient-reported outcomes (Kansas City Cardiomyopathy Questionnaire and Hypertrophic Cardiomyopathy Symptom Questionnaire).

  • VALOR-HCM Trial Protocol:

    • Design: A Phase 3, randomized, double-blind, placebo-controlled trial conducted at 19 centers in the United States.

    • Participants: 112 patients with symptomatic oHCM who were referred for septal reduction therapy (SRT) and were on maximally tolerated medical therapy.

    • Intervention: Patients were randomized 1:1 to Mavacamten (starting at 5 mg daily with titration) or placebo for 16 weeks.

    • Primary Endpoint: A composite of the proportion of patients who proceeded with SRT or remained eligible for SRT at week 16.

    • Secondary Endpoints: Changes from baseline to week 16 in post-exercise LVOT gradient, NYHA class, and the Kansas City Cardiomyopathy Questionnaire clinical summary score.

Conclusion

Mavacamten represents a significant advancement in the pharmacological management of obstructive hypertrophic cardiomyopathy. By directly targeting the underlying hypercontractility of the cardiac sarcomere, it offers a novel therapeutic strategy that has been shown to improve exercise capacity, reduce LVOT obstruction, and enhance the quality of life for patients. The robust data from preclinical studies and pivotal clinical trials underscore its potential as a cornerstone therapy for this challenging condition. Ongoing research and long-term extension studies will further elucidate its role in modifying the natural history of HCM.

References

[Compound Name] safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Toxicity Profile of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule inhibitor of several protein tyrosine kinases.[1][2] It has become a standard first-line treatment for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and c-KIT (CD117)-positive gastrointestinal stromal tumors (GIST).[3][4] The Philadelphia chromosome results from a reciprocal translocation between chromosomes 9 and 22, creating a fusion gene, BCR-ABL.[5][6] This gene produces a constitutively active Bcr-Abl tyrosine kinase, which is a key driver of the unregulated cell proliferation characteristic of CML.[6][7]

Imatinib's primary mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase, which stabilizes the inactive conformation of the enzyme.[1][7][8] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that control cellular proliferation and survival.[1][7] This leads to the induction of apoptosis in BCR-ABL-positive cells.[7] In addition to Bcr-Abl, imatinib also effectively inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), known as c-Kit.[1][8] This inhibition of c-Kit is the basis for its efficacy in GIST, which often feature activating mutations in the c-Kit gene.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling PDGFR PDGFR cKit c-Kit BCR_ABL BCR-ABL Fusion Protein Substrate Substrate BCR_ABL->Substrate ATP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylates Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKit Inhibits Imatinib->BCR_ABL Inhibits RAS_MAPK RAS/MAPK Pathway pSubstrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pSubstrate->PI3K_AKT STAT JAK/STAT Pathway pSubstrate->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits STAT->Proliferation ADME_Workflow Oral Oral Administration GI GI Tract (98% Bioavailability) Oral->GI Absorption Plasma Systemic Circulation (95% Protein Bound) GI->Plasma Liver Liver (Metabolism) Plasma->Liver Excretion Excretion Plasma->Excretion Elimination Liver->Plasma Circulation Metabolite Active Metabolite (CGP74588) Liver->Metabolite CYP3A4 CYP3A4 (Major) CYP1A2, 2D6, 2C9 (Minor) Metabolite->Plasma Feces Feces (~68%) Excretion->Feces Urine Urine (~13%) Excretion->Urine start Preclinical Safety Assessment Start species Species Selection (e.g., Rodent, Non-Rodent) start->species dose Dose Range-Finding Studies (Acute Toxicity) species->dose repeat Repeated-Dose Toxicity Studies (e.g., 28-day, 90-day) dose->repeat collection In-life Data Collection (Clinical Signs, Body Weight, etc.) repeat->collection safety_pharm Safety Pharmacology (Core Battery: CNS, CV, Resp.) safety_pharm->collection genotox Genotoxicity Assays (Ames, Micronucleus, etc.) report Integrated Safety Report (NOAEL Determination) genotox->report terminal Terminal Procedures (Necropsy, Blood Collection) collection->terminal analysis Sample Analysis (Clinical Pathology, Bioanalysis) terminal->analysis histopath Histopathology terminal->histopath analysis->report histopath->report ind IND Submission report->ind

References

Methodological & Application

Application Notes and Protocols for Aveling-a, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use Only

Introduction

Aveling-a is a potent, selective, and cell-permeable small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By specifically targeting the ATP-binding pocket of these kinases, Aveling-a effectively blocks the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-Regulated Kinase 1/2). The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention. These application notes provide detailed protocols for characterizing the in vitro activity of Aveling-a.

Mechanism of Action

Aveling-a is a non-competitive inhibitor with respect to ATP, binding to a specific allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational change required for MEK1/2 to be phosphorylated by its upstream activator, RAF kinase. Consequently, MEK1/2 remains in an inactive state and is unable to phosphorylate its only known substrates, ERK1 and ERK2. This leads to the downstream inhibition of transcription factors and cellular processes that are dependent on ERK signaling. The targeted action of Aveling-a on the MAPK/ERK pathway is depicted in the signaling pathway diagram below.[1][2]

aveling_a_pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Aveling_a Aveling-a Aveling_a->MEK Inhibits

Figure 1: Aveling-a inhibits the MAPK/ERK signaling pathway.

Quantitative Data Summary

The inhibitory activity of Aveling-a has been characterized in various biochemical and cell-based assays. The following tables summarize its potency against MEK1 and its effect on the proliferation of the A375 melanoma cell line, which harbors a V600E activating mutation in BRAF.

Table 1: Biochemical Potency of Aveling-a

Target Enzyme Assay Type IC₅₀ (nM)
Human MEK1 In Vitro Kinase Assay 15.2

| Human MEK2 | In Vitro Kinase Assay | 18.5 |

Table 2: Cell-Based Activity of Aveling-a

Cell Line Assay Type Parameter Value (nM)
A375 Cell Viability GI₅₀ 25.7

| A375 | Western Blot | p-ERK IC₅₀| 22.1 |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize Aveling-a.

experimental_workflow start Start: Prepare Aveling-a Stock Solution biochem Protocol 1: In Vitro MEK1 Kinase Assay start->biochem cell_culture Culture A375 Cells start->cell_culture data_analysis Data Analysis and IC50 Determination biochem->data_analysis viability Protocol 2: Cell Viability (MTT) Assay cell_culture->viability western Protocol 3: Western Blot for p-ERK cell_culture->western viability->data_analysis western->data_analysis end End: Characterization Complete data_analysis->end

Figure 2: Experimental workflow for characterizing Aveling-a.

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Aveling-a on the enzymatic activity of recombinant human MEK1.

  • Materials:

    • Recombinant active MEK1 enzyme

    • Kinase-dead ERK2 (kd-ERK2) as a substrate

    • ATP (Adenosine triphosphate)

    • Aveling-a (serial dilutions)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of Aveling-a in DMSO, then dilute further in kinase assay buffer.

    • Add 2 µL of the diluted Aveling-a or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing MEK1 and kd-ERK2 in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for ATP).

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.

    • Read luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration of Aveling-a relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of Aveling-a on the proliferation and viability of A375 cells.

  • Materials:

    • A375 melanoma cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Aveling-a (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear tissue culture plates

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Aveling-a (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percent growth inhibition (GI₅₀) for each concentration relative to the DMSO control and determine the GI₅₀ value.

Protocol 3: Western Blot for Phospho-ERK (p-ERK)

This protocol assesses the ability of Aveling-a to inhibit the phosphorylation of ERK in A375 cells.

  • Materials:

    • A375 cells

    • Complete growth medium

    • Aveling-a (serial dilutions)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • ECL (Enhanced Chemiluminescence) substrate

  • Procedure:

    • Seed A375 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Aveling-a for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.

References

Application Notes and Protocols: Avelumab with Fluorescent Tags for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1] It is an immune checkpoint inhibitor used in the treatment of various cancers, including metastatic Merkel cell carcinoma and urothelial carcinoma.[1][2][3] By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, avelumab helps to activate an immune response against tumor cells.[1] The ability to visualize and quantify the distribution and target engagement of avelumab in preclinical and clinical settings is crucial for understanding its mechanism of action, optimizing dosing, and developing more effective cancer therapies. Fluorescent labeling of avelumab provides a powerful tool for these imaging applications.

These application notes provide an overview of the methods and protocols for fluorescently labeling avelumab and using it for in vitro and in vivo imaging studies.

Principles of Fluorescent Labeling of Avelumab

Fluorescent labeling of antibodies like avelumab involves the covalent attachment of a fluorophore to the protein.[4][5] The choice of fluorophore and the labeling chemistry are critical for maintaining the antibody's integrity and binding affinity while achieving sufficient signal for imaging. Common methods for antibody labeling include targeting primary amines on lysine residues or free thiols on cysteine residues.[5][6] The degree of labeling (DOL), which is the average number of fluorophore molecules per antibody, must be optimized to balance signal intensity with the preservation of antibody function.[7]

Applications of Fluorescently Labeled Avelumab

Fluorescently labeled avelumab can be utilized in a variety of imaging applications to study its pharmacokinetics, biodistribution, and target engagement:

  • In vitro cellular imaging: Visualize the binding of avelumab to PD-L1 on the surface of cancer cells.

  • Flow cytometry: Quantify the expression of PD-L1 on different cell populations and assess the binding of avelumab.

  • In vivo imaging in animal models: Track the distribution of avelumab to tumors and other tissues over time.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF) on tissue sections: Detect the presence and localization of avelumab within the tumor microenvironment.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Avelumab

This protocol describes a general method for labeling avelumab with an amine-reactive fluorescent dye.

Materials:

  • Avelumab

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of avelumab at a concentration of 1-2 mg/mL in the labeling buffer.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO to create a stock solution.

  • Labeling Reaction: Add the dye solution to the antibody solution at a specific molar ratio (e.g., 5-10 moles of dye per mole of antibody). Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Measure the absorbance of the labeled antibody at 280 nm and the excitation maximum of the fluorophore to determine the protein concentration and the degree of labeling (DOL).[5]

    • The optimal DOL is typically between 2 and 4 fluorophores per antibody molecule to avoid fluorescence quenching and loss of antibody function.[5]

Protocol 2: In Vitro Cellular Imaging of Avelumab Binding

This protocol outlines a method for visualizing the binding of fluorescently labeled avelumab to cancer cells expressing PD-L1.

Materials:

  • PD-L1 positive cancer cell line (e.g., NCI-H460)

  • Fluorescently labeled avelumab

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture PD-L1 positive cells on glass coverslips or in imaging-compatible plates.

  • Incubation: Incubate the cells with fluorescently labeled avelumab (e.g., 1-10 µg/mL) in cell culture medium for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound antibody.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain with a nuclear counterstain like DAPI.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation

Table 1: Quantitative Analysis of Avelumab Labeling

ParameterValue
Avelumab ConcentrationX mg/mL
Fluorophore ConcentrationY µM
Degree of Labeling (DOL)Z
Binding Affinity (KD)W nM

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PD-1/PD-L1 signaling pathway targeted by avelumab and a typical experimental workflow for imaging.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC_TCR MHC-TCR TCR TCR MHC_TCR->TCR Signal 1 Inhibition Inhibition PD1->Inhibition Signal 2 Activation T-Cell Activation TCR->Activation Inhibition->Activation Avelumab Avelumab Avelumab->PDL1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Avelumab.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Labeling Fluorescent Labeling of Avelumab Purification Purification & Characterization Labeling->Purification InVitro In Vitro Imaging (Cell Culture) Purification->InVitro InVivo In Vivo Imaging (Animal Models) Purification->InVivo Microscopy Fluorescence Microscopy InVitro->Microscopy FlowCytometry Flow Cytometry InVitro->FlowCytometry InVivo->Microscopy ImageAnalysis Image Analysis & Quantification Microscopy->ImageAnalysis FlowCytometry->ImageAnalysis

Caption: Experimental workflow for imaging with fluorescently labeled Avelumab.

References

aveling [Compound Name] in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the compound "Aveling" did not yield specific results for a small molecule or compound typically used in high-throughput screening (HTS) assays. The search results primarily identified "Avelumab," an anti-PD-L1 monoclonal antibody used in cancer therapy, and Edward Aveling, a historical figure.

To provide you with accurate and detailed Application Notes and Protocols, please clarify the specific compound you are interested in. For example, could you provide:

  • The chemical class or structure of the compound?

  • Its known or suspected biological target?

  • Any alternative names or internal identifiers for the compound?

  • The therapeutic area or disease it is being investigated for?

Once you provide more specific information, I can proceed with a targeted search to gather the necessary data on its mechanism of action, relevant signaling pathways, and established HTS protocols. This will enable the creation of the detailed application notes, data tables, and visualizations you requested.

[Compound Name] analytical methods for quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Metformin in Human Plasma by LC-MS/MS

AN-001 | For Research Use Only

Introduction

Metformin is a first-line oral biguanide antihyperglycemic agent for the management of type 2 diabetes.[1][2][3] It primarily acts by decreasing hepatic glucose production, reducing intestinal glucose absorption, and enhancing insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).[1][2][4] Given its widespread use, a robust and reliable analytical method for the quantification of metformin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the determination of metformin in human plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Mechanism of Action: AMPK Signaling Pathway

Metformin's therapeutic effects are largely attributed to its activation of the AMP-activated protein kinase (AMPK) pathway.[1][4][5] AMPK is a key cellular energy sensor that, once activated, restores energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1] In the liver, metformin inhibits the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio, which in turn activates AMPK.[1] Activated AMPK then phosphorylates key downstream targets, resulting in reduced expression of gluconeogenic enzymes and decreased hepatic glucose production.[1][4]

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeogenesis ↓ Hepatic Glucose Production AMPK->Gluconeogenesis Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity

Caption: Metformin's primary mechanism via AMPK pathway.

Analytical Methods Overview

A variety of analytical techniques have been developed for metformin quantification in biological samples, including High-Performance Liquid Chromatography (HPLC) with UV detection, Capillary Electrophoresis (CE), and LC-MS/MS.[2][3][6][7] LC-MS/MS is widely preferred due to its superior sensitivity, selectivity, and speed, making it ideal for bioanalytical applications requiring low limits of quantification.[8][9]

Table 1: Comparison of Analytical Methods for Metformin Quantification

MethodSample MatrixSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Reference
LC-MS/MS Human PlasmaProtein Precipitation55 - 2000[10]
LC-MS/MS Human PlasmaProtein Precipitation & LLE5050 - 5000[8]
LC-MS/MS Dried Blood SpotSingle-step Extraction48 - 48[11]
HPLC-UV Human PlasmaLLE & Back-extraction7.810 - 5000[12]
HILIC Human PlasmaSolid-Phase Extraction (SPE)510 - 2000[13]
HILIC Human UrineSolid-Phase Extraction (SPE)405000 - 30000[13]
CE-PDA Human PlasmaProtein Precipitation100100 - 4000[3]

LLE: Liquid-Liquid Extraction; HILIC: Hydrophilic Interaction Liquid Chromatography; CE-PDA: Capillary Electrophoresis with Photodiode Array Detector; LLOQ: Lower Limit of Quantification.

Protocol: LC-MS/MS Quantification of Metformin in Human Plasma

This protocol details a validated method for quantifying metformin in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents
  • Metformin Hydrochloride (Reference Standard)

  • Metformin-d6 (Internal Standard, IS)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water

  • Human Plasma (K2EDTA)

  • Microcentrifuge tubes, HPLC vials, etc.

Standard and QC Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Metformin and Metformin-d6 (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare working standard solutions at various concentrations.[14]

  • Calibration Standards (CS) & Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 5-2000 ng/mL) and QC samples (Low, Mid, High).[10][15]

Biological Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample (CS, QC, or unknown) into the corresponding tube.

  • Add 50 µL of the IS working solution (e.g., 500 ng/mL Metformin-d6) to all tubes except for the blank.[15]

  • Add 1000 µL of ACN containing 0.1% formic acid to each tube to precipitate proteins.[10][15]

  • Vortex each tube for 5-10 minutes.

  • Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C.[15]

  • Transfer 500 µL of the supernatant to a clean HPLC vial.

  • Add 500 µL of ultrapure water to the vial, cap, and vortex.[15]

  • The sample is now ready for injection into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 100 µL Plasma IS Add Internal Standard (IS) Plasma->IS PPT Add Acetonitrile (Protein Precipitation) IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Data Data Acquisition & Processing Injection->Data

Caption: Workflow for plasma sample preparation and analysis.

Instrumental Analysis: LC-MS/MS Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnBEH HILIC (100 x 2.1 mm, 1.7 µm)[10] or C18 (50 x 4.6 mm, 5 µm)[8]
Mobile Phase A0.1% Formic Acid in Water or 2mM Ammonium Acetate[10][14]
Mobile Phase B0.1% Formic Acid in Acetonitrile[10]
Flow Rate0.35 - 0.7 mL/min[12][14]
GradientIsocratic or Gradient elution[10][12]
Injection Volume5 µL[14]
Column TemperatureAmbient or 40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[10]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Metformin)m/z 130.2 → 60.1[8]
MRM Transition (Metformin-d6)m/z 136.1 → 60.1 (example)
Source Temperature325°C[14]
Ion Spray Voltage+3.5 kV[14]
Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Metformin to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of metformin in QC and unknown samples from the calibration curve.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][9] The intra- and inter-day precision should be within ±15% (±20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[3]

References

Application Notes and Protocols for Avelumab in Co-Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Avelumab in co-culture systems. This document is intended for professionals in research and drug development to explore the therapeutic potential and mechanisms of Avelumab in a controlled, in vitro environment that mimics the tumor microenvironment.

Introduction to Avelumab and Co-Culture Systems

Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), Avelumab restores and enhances anti-tumor immune responses. Co-culture systems are invaluable in vitro tools that allow for the study of interactions between different cell populations, such as cancer cells and immune cells.[1][2] These systems provide a more physiologically relevant model compared to monocultures for investigating the efficacy and mechanism of action of immunotherapies like Avelumab.

Mechanism of Action of Avelumab

In the tumor microenvironment, cancer cells can express PD-L1, which binds to PD-1 on activated T cells, leading to the suppression of T-cell activity and allowing the tumor to evade immune surveillance.[3][4] Avelumab binds to PD-L1 on tumor cells, preventing this immunosuppressive signaling and thereby reactivating the cytotoxic function of T cells against the cancer cells.[3][4]

Signaling Pathway of Avelumab

Avelumab_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T Cell cluster_Avelumab Tumor_Cell Tumor Cell PDL1 PD-L1 MHC_Antigen MHC + Antigen PD1 PD-1 PDL1->PD1 Inhibitory Signal T_Cell T Cell TCR TCR Activation T Cell Activation (Cytotoxicity, Cytokine Release) TCR->Activation Avelumab Avelumab Avelumab->PDL1 Blocks Interaction MHC_Antigen->TCR Activation Signal CoCulture_Workflow cluster_Preparation Preparation cluster_Treatment Co-Culture & Treatment cluster_Analysis Endpoint Analysis Prep_Cancer 1. Prepare and Seed Cancer Cells CoCulture 3. Co-culture Immune Cells with Cancer Cells Prep_Cancer->CoCulture Prep_Immune 2. Isolate and Prepare Immune Cells (e.g., PBMCs) Prep_Immune->CoCulture Add_Avelumab 4. Add Avelumab or Isotype Control CoCulture->Add_Avelumab Incubate 5. Incubate for 48-72h Add_Avelumab->Incubate Analysis_Cyto 6a. Cytotoxicity Assay (e.g., LDH, Calcein-AM) Incubate->Analysis_Cyto Analysis_Cytokine 6b. Cytokine Analysis (e.g., IFN-γ ELISA) Incubate->Analysis_Cytokine Analysis_Activation 6c. Immune Cell Activation (Flow Cytometry) Incubate->Analysis_Activation

References

Troubleshooting & Optimization

aveling poor solubility of [Compound Name] in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of the hypothetical compound Aveling.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Aveling in my aqueous buffer. What are the first steps I should take?

A1: Poor aqueous solubility is a known characteristic of Aveling. Initial steps to improve dissolution include gentle heating, vortexing, or sonication. If these mechanical methods are insufficient, consider adjusting the pH of your buffer or preparing a concentrated stock solution in an organic solvent like DMSO, followed by serial dilution into your aqueous medium.[1][2]

Q2: My Aveling solution appears clear initially, but a precipitate forms over time. What is happening?

A2: This phenomenon, known as precipitation, can occur for several reasons. The initial clear solution may be supersaturated, and over time, the compound begins to fall out of solution as it reaches its thermodynamic equilibrium.[3][4] Temperature fluctuations can also cause precipitation, as the solubility of many compounds is temperature-dependent.[2]

Q3: I'm using a DMSO stock of Aveling for my cell-based assays, but I'm seeing precipitation in the culture media. How can I prevent this?

A3: Precipitation in cell culture media after adding a DMSO stock is a common issue with hydrophobic compounds.[1] This "crashing out" happens because the compound is poorly soluble in the aqueous media when the DMSO is diluted.[1] To mitigate this, always use pre-warmed media and add the stock solution dropwise while gently mixing.[1] It is also crucial to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize both precipitation and cellular toxicity.[1]

Q4: Can the salt form of Aveling affect its solubility?

A4: Yes, the salt form of a compound can significantly influence its aqueous solubility.[5] If you are using the free acid or base form of Aveling, investigating the availability of a more soluble salt version could be a viable strategy to improve its dissolution characteristics.[5]

Troubleshooting Guides

Issue: Aveling precipitates immediately upon addition to an aqueous solution.

  • Question: I am trying to make a working solution of Aveling by adding my DMSO stock to a phosphate-buffered saline (PBS), but a precipitate forms instantly. What is causing this and how can I resolve it?

  • Answer: This is likely due to the rapid change in solvent polarity when the DMSO stock is introduced to the aqueous buffer, causing Aveling to exceed its solubility limit.

    • Solution 1: Optimize Dilution Method. Perform a serial dilution. Instead of adding the concentrated stock directly to the final volume of PBS, first, create an intermediate dilution in a smaller volume of PBS. Then, add this intermediate dilution to the remaining PBS. Always add the stock solution slowly to the aqueous phase with continuous stirring.[1]

    • Solution 2: Adjust pH. The solubility of ionizable drugs can be highly dependent on pH.[6][7][8] Systematically adjust the pH of your PBS to determine if Aveling's solubility increases at a more acidic or basic pH.

    • Solution 3: Use Co-solvents. The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of nonpolar molecules by reducing the polarity of the solvent.[9] Consider preparing your working solution in a mixture of PBS and a biocompatible co-solvent like ethanol or polyethylene glycol (PEG).

Issue: Inconsistent results in biological assays due to poor Aveling solubility.

  • Question: I am observing high variability in my in vitro assay results with Aveling. I suspect it is related to its poor solubility. How can I improve the consistency?

  • Answer: Inconsistent solubility can lead to variable effective concentrations of your compound in an assay.

    • Solution 1: Employ Solubilizing Excipients. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[10][11][12][13][14][15] Formulating Aveling with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), may enhance its solubility and bioavailability in your assays.

    • Solution 2: Particle Size Reduction. The dissolution rate of a compound is related to its particle size; smaller particles have a larger surface area, which can lead to faster dissolution.[9][16][17][18][19] If you are working with a solid form of Aveling, techniques like micronization or nanosuspension could be explored to improve its dissolution profile.[17][20]

    • Solution 3: Lipid-Based Formulations. For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form.[16][21]

Quantitative Data on Aveling Solubility

The following table presents hypothetical data on the solubility of Aveling under various conditions to illustrate potential formulation strategies.

Formulation ConditionAveling Solubility (µg/mL)Fold Increase vs. Water
Deionized Water (pH 7.0)0.51.0
PBS (pH 7.4)0.81.6
pH 4.0 Buffer15.230.4
pH 9.0 Buffer2.14.2
20% Ethanol in Water25.551.0
5% HP-β-Cyclodextrin in Water58.3116.6

Experimental Protocols

Kinetic Solubility Assay

This assay determines the solubility of a compound from a DMSO stock solution, which is relevant for many in vitro screening applications.[22][23][24]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Aveling in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the Aveling stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.[22]

  • Measurement of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Thermodynamic Solubility Assay

This "shake-flask" method measures the equilibrium solubility of a compound and is considered the gold standard.[3][4][22][24]

  • Addition of Solid Compound: Add an excess amount of solid Aveling to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.[3]

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved Aveling using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_formulation Formulation Strategies cluster_analysis Solubility Assessment cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Aveling Mechanical Mechanical Methods (Vortex, Sonicate, Heat) Problem->Mechanical Stock Prepare Organic Stock (e.g., DMSO) Problem->Stock Kinetic Kinetic Solubility Assay Mechanical->Kinetic Assess Improvement Stock->Kinetic pH pH Adjustment Thermo Thermodynamic Solubility Assay pH->Thermo Cosolvent Co-solvents Cosolvent->Thermo Cyclodextrin Cyclodextrins Cyclodextrin->Thermo Particle Particle Size Reduction Particle->Thermo Kinetic->pH Kinetic->Cosolvent Kinetic->Cyclodextrin Outcome Optimized Aveling Formulation Thermo->Outcome

Figure 1. Experimental workflow for addressing the poor solubility of Aveling.

decision_tree Start Start: Aveling Solubility Issue IsIonizable Is Aveling Ionizable? Start->IsIonizable pH_Adjust Adjust pH IsIonizable->pH_Adjust Yes Is_Lipophilic Is Aveling Highly Lipophilic? IsIonizable->Is_Lipophilic No Use_Cosolvent Use Co-solvents (e.g., PEG, Ethanol) pH_Adjust->Use_Cosolvent Insufficient Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin Insufficient Particle_Size Reduce Particle Size (Micronization) Use_Cyclodextrin->Particle_Size Insufficient Lipid_Formulation Consider Lipid-Based Formulation Is_Lipophilic->Use_Cyclodextrin No Is_Lipophilic->Lipid_Formulation Yes

References

Technical Support Center: Aspirin (Acetylsalicylic Acid) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth information for researchers, scientists, and drug development professionals on the degradation issues of Aspirin (Acetylsalicylic Acid) during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Aspirin?

A1: The primary degradation pathway for Aspirin (acetylsalicylic acid, ASA) is hydrolysis. In the presence of moisture, Aspirin breaks down into salicylic acid and acetic acid. This reaction can be accelerated by factors such as high temperature, humidity, and pH variations (alkaline or acidic conditions).[1][2][3][4] Formulations with high concentrations of Aspirin often develop a vinegar-like smell due to the formation of acetic acid from this degradation process.[1]

Q2: How can I visually detect Aspirin degradation?

A2: While analytical testing is required for confirmation, visual cues can suggest degradation. The presence of a vinegar-like odor (due to acetic acid formation) is a common indicator.[1][4] Also, significant color changes in tablets can be a sign of decomposition, which often correlates with increased degradation rates.

Q3: What are the optimal storage conditions to minimize Aspirin degradation?

A3: Aspirin is most stable in dry conditions.[1] To minimize degradation, it should be stored in a cool, dry place, protected from light and moisture. Studies have shown that storage at reduced temperatures (below 8°C) provides better stability than standard room temperature (18-25°C).[3][4][5] It is crucial to keep Aspirin in its original, sealed packaging to protect it from environmental humidity.[3]

Q4: What impact does humidity have on Aspirin's stability?

A4: Humidity is the most critical factor accelerating Aspirin degradation.[3][5] Exposure to moisture significantly increases the rate of hydrolysis.[1] Studies have demonstrated that when humidity exceeds 55%, the decomposition rate of Aspirin tablets increases markedly.[3] Storing tablets outside their original packaging, such as in dosette boxes, can compromise stability by exposing them to ambient moisture.[3][5]

Q5: Can the formulation's excipients affect Aspirin's stability?

A5: Yes, excipients within a tablet formulation can influence stability. Some excipients may be hygroscopic, attracting moisture that can then facilitate the hydrolysis of Aspirin. The choice of excipients is a critical factor in how well a formulation withstands high-humidity environments.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during experiments or storage.

Issue 1: My quantitative analysis (e.g., HPLC) shows a lower concentration of Aspirin than expected and a peak corresponding to salicylic acid.

  • Possible Cause: Degradation due to hydrolysis has occurred.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the sample was stored in a tightly sealed container in a cool, dry environment, protected from light. Elevated temperature and humidity are primary causes of degradation.[3][5][6]

    • Check Solvent/Mobile Phase: The solvent used for sample preparation can itself cause degradation. For HPLC analysis, using a sample solvent containing acetic anhydride and oxalic acid can reduce hydrolysis during sample preparation to about 5% of that seen in conventional solvents like methanol.[7]

    • Assess Sample Age: Determine the age of the sample and its storage history. Prolonged storage, especially under suboptimal conditions, increases the likelihood of significant degradation.

    • Action: Re-assay a fresh sample or a sample known to have been stored under ideal conditions to confirm the results. Implement ICH-compliant stability testing protocols for future batches.[8]

Issue 2: The Aspirin powder/tablets have a distinct smell of vinegar.

  • Possible Cause: This is a strong indicator of hydrolysis, where Aspirin has degraded into salicylic acid and acetic acid (vinegar).[1][4]

  • Troubleshooting Steps:

    • Quarantine the Batch: Isolate the affected batch to prevent its use in further experiments.

    • Quantitative Confirmation: Perform HPLC or another validated analytical method to quantify the levels of salicylic acid.[9][10] Salicylic acid is the key indicator of Aspirin degradation.[7]

    • Investigate Storage: Conduct a thorough review of the storage conditions (temperature, humidity logs) for the affected batch to identify the cause.

    • Action: Discard the degraded batch. Review and reinforce proper storage procedures (cool, dry, sealed containers) for all personnel.

Issue 3: I am observing inconsistent results in my cell-based assays using Aspirin solutions.

  • Possible Cause: Aspirin in aqueous solutions is unstable and degrades over time.[2][11] The concentration of active Aspirin may be decreasing, while the concentration of salicylic acid is increasing, affecting your experimental outcome.

  • Troubleshooting Steps:

    • Solution Stability: Aspirin solutions, especially in neutral or alkaline buffers, hydrolyze rapidly.[1][2] A prepared solution of Aspirin may only be stable for up to 6 hours, even when refrigerated.[10]

    • pH of Medium: The pH of your culture medium can affect the hydrolysis rate. The reaction is catalyzed by both acid and base.

    • Action: Always prepare Aspirin solutions fresh immediately before use. Avoid preparing large stock solutions for long-term use unless a stability-indicating study has been performed for your specific solvent and storage condition.

Quantitative Data Summary

The stability of Aspirin is highly dependent on environmental conditions. The following tables summarize the impact of temperature and humidity on its degradation.

Table 1: Effect of Temperature on Aspirin Stability Data synthesized from studies evaluating recovery factors under different temperature conditions.

Storage TemperatureObservationImpact on StabilityReference
< 8°C (Refrigerated)Provides better stability compared to room temperature.High Stability [3][4][5]
18-25°C (Room Temp)Generally acceptable results if humidity is controlled.Moderate Stability [3][4][5]
> 25°CNotable deviations from control values and increased degradation.Low Stability [3][5]
40°C / 75% RH (Accelerated)Significant degradation observed in stability studies.Very Low Stability [10]

Table 2: Effect of Humidity and Packaging on Aspirin Stability Data synthesized from studies evaluating recovery factors under different humidity and packaging conditions.

Storage ConditionASA Recovery FactorImpact on StabilityReference
Recommended (Original Packaging)99.16% - 101.08%High Stability [3][4][5]
Normal Humidity (in Dosette Box)89.90% - 94.50%Compromised Stability [3]
High Humidity (Unpackaged)81.10% - 85.38%Significant Degradation [3][5]
Direct Sunlight Exposure82.5% - 90.00%Significant Degradation [3][5]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Aspirin and Salicylic Acid

This protocol describes a method to separate and quantify Aspirin from its primary degradant, salicylic acid, based on established techniques.[9][10]

  • Objective: To determine the concentration of Aspirin and salicylic acid in a sample to assess degradation.

  • Methodology:

    • Chromatographic System:

      • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5µm particle size).[9]

      • Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common composition is 0.1% glacial acetic acid in water and acetonitrile in a 50:50 v/v ratio.[10]

      • Flow Rate: 1.0 - 1.5 mL/min.[9][10]

      • Detector: UV detector set at a wavelength where both compounds have reasonable absorbance, such as 275 nm.[9]

    • Standard Preparation:

      • Prepare individual stock solutions of Aspirin and Salicylic Acid reference standards in the mobile phase or a suitable solvent at a known concentration (e.g., 50 µg/mL).[12]

      • Generate a calibration curve for each compound using a series of dilutions.

    • Sample Preparation:

      • Accurately weigh and dissolve the sample (e.g., crushed tablet powder) in the mobile phase to achieve an expected Aspirin concentration within the calibration range.

      • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Analysis:

      • Inject the prepared standards and samples into the HPLC system.

      • Identify the peaks based on the retention times obtained from the individual standards.

      • Quantify the amount of Aspirin and salicylic acid in the sample by comparing the peak areas to the calibration curves.

Visualizations

Aspirin Hydrolysis Pathway

ASA Aspirin (Acetylsalicylic Acid) TS Hydrolysis Transition State ASA->TS + H2O Water (Moisture) H2O->TS SA Salicylic Acid TS->SA + AA Acetic Acid TS->AA start Receive/Prepare Test Batch pull_t0 Time-Zero (T0) Analysis start->pull_t0 storage Place Samples in ICH Stability Chambers pull_t0->storage pull_tx Pull Samples at Scheduled Time Points (e.g., 3, 6, 12 months) storage->pull_tx analysis Perform Analytical Tests (HPLC Assay, Degradants, etc.) pull_tx->analysis evaluate Evaluate Data vs. Specifications analysis->evaluate pass Continue Study evaluate->pass Pass fail Out-of-Specification (OOS) Investigation evaluate->fail Fail pass->pull_tx end Determine Shelf Life & Re-test Period pass->end start Unexpected Analytical Result (e.g., Low Assay) check_visual Visual Signs of Degradation? (e.g., Vinegar Smell) start->check_visual yes_visual High Probability of Hydrolysis check_visual->yes_visual Yes no_visual Proceed to Investigate Storage Conditions check_visual->no_visual No action_degraded Quarantine Batch. Review Storage Protocols. yes_visual->action_degraded check_storage Storage Conditions Met Requirements? (Temp, Humidity, Light) no_visual->check_storage yes_storage Investigate Sample Prep & Analytical Method check_storage->yes_storage Yes no_storage Storage Excursion is Likely Root Cause check_storage->no_storage No action_method Review Solvent Stability. Re-validate Method. yes_storage->action_method no_storage->action_degraded

References

Technical Support Center: Unraveling Off-Target Effects of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting the off-target effects of Dasatinib in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary on-targets and key off-targets of Dasatinib?

Dasatinib is a multi-kinase inhibitor. Its primary therapeutic target in chronic myeloid leukemia (CML) is the BCR-ABL fusion protein.[1][2] However, it potently inhibits other kinases, which are considered "off-targets" in the context of CML but may be therapeutically relevant in other diseases. Key off-targets include SRC family kinases (SFKs like SRC, LCK, LYN, YES), c-KIT, PDGFRβ, and EPHA2.[1][2] This broad activity profile is responsible for both its efficacy in certain contexts and some of its observed side effects.[3][4][5]

Q2: My biochemical kinase assay shows potent inhibition, but I don't see a corresponding effect in my cellular assay. What could be the cause?

This is a frequent challenge in drug discovery, often highlighting the differences between an idealized in-vitro environment and a complex cellular system.[6]

  • Cell Permeability: Dasatinib is orally administered and generally cell-permeable, but specific cell lines might exhibit resistance mechanisms like active efflux by transporters.

  • High Intracellular ATP: Kinase assays are often run at ATP concentrations below the millimolar levels found in cells. An ATP-competitive inhibitor like Dasatinib will appear less potent in a cellular environment where it must compete with high concentrations of endogenous ATP.

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized by the cells during the course of the experiment.[7] Dasatinib is primarily metabolized by CYP3A4 in humans, and cell lines can have varying levels of metabolic enzyme activity.[8]

  • Presence of Scaffolding Proteins: In cells, kinases exist in complexes with other proteins that can alter their conformation and sensitivity to inhibitors, an effect not captured in assays with recombinant enzymes.[6]

Q3: I'm observing unexpected toxicity or a phenotype in my cells treated with Dasatinib that doesn't seem related to its primary target. How can I confirm if this is an off-target effect?

This requires a systematic approach to distinguish on-target from off-target effects.

  • Use a Structurally Different Inhibitor: Employ an alternative inhibitor that targets the same primary protein (e.g., another BCR-ABL inhibitor like Imatinib or Nilotinib) but has a different off-target profile.[9] If the unexpected phenotype persists only with Dasatinib, it is likely due to an off-target effect.

  • Rescue Experiment: If you hypothesize that the off-target effect is due to inhibition of kinase 'X', try to rescue the phenotype by expressing a drug-resistant mutant of kinase 'X' in your cells.

  • Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get a global, unbiased view of signaling pathways affected by Dasatinib in your cells. This can reveal inhibition of unexpected downstream pathways.

  • Dose-Response Analysis: Carefully titrate Dasatinib to the lowest effective concentration for inhibiting your primary target.[9] Off-target effects often manifest at higher concentrations.[9]

Q4: My Western blot for a predicted off-target phospho-protein isn't showing decreased phosphorylation after Dasatinib treatment. What went wrong?

Several experimental factors can lead to this result.

  • Incorrect Time Point: Kinase signaling can be transient. You may have missed the window of inhibition. A time-course experiment (e.g., 15 min, 1 hr, 6 hrs, 24 hrs) is recommended.[10]

  • Phosphatase Activity: During sample preparation, endogenous phosphatases can dephosphorylate your target.[10][11] Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples on ice.[10][11]

  • Antibody Specificity: Ensure your phospho-specific antibody is validated for the specific phosphorylation site and does not cross-react with the total protein.[10][12]

  • Blocking Buffer: Avoid using milk as a blocking agent when probing for phospho-proteins, as it contains casein, a phosphoprotein that can cause high background.[11][12] Use 5% Bovine Serum Albumin (BSA) in TBST instead.[11][12]

  • Buffer Choice: Avoid phosphate-buffered saline (PBS) in your wash or antibody dilution buffers, as the excess phosphate ions can interfere with the antibody binding to the phosphorylated epitope.[10] Use Tris-buffered saline (TBS) instead.[10]

Data Presentation: Kinase Selectivity of Dasatinib

The following table summarizes the inhibitory potency (IC50) of Dasatinib against its primary target (BCR-ABL) and key off-target kinases. This data is crucial for designing experiments and interpreting results. Use concentrations that effectively inhibit the on-target while minimizing engagement of off-targets.

Kinase TargetIC50 (nM)Target ClassAssociated Cellular Process
BCR-ABL < 1 On-Target (CML)Proliferation, Survival
SRC0.5 - 1.1Off-TargetCell Growth, Motility, Adhesion
LCK1.1Off-TargetT-cell Signaling
c-KIT< 30Off-TargetProliferation, Survival (Mast Cells, GIST)
PDGFRβ< 30Off-TargetCell Growth, Angiogenesis
FAK0.2Off-TargetCell Adhesion, Migration

IC50 values are compiled from various biochemical and cellular assays and may vary depending on the specific assay conditions.[13][14][15]

Experimental Protocols

Protocol: Western Blot for Phospho-Protein Analysis

This protocol provides a detailed method for assessing the phosphorylation status of a target kinase (e.g., a suspected off-target) in response to Dasatinib treatment.

1. Sample Preparation and Cell Lysis: a. Plate cells and grow to 70-80% confluency. b. Treat cells with desired concentrations of Dasatinib (and vehicle control, e.g., DMSO) for the determined time course. c. Aspirate media and wash cells once with ice-cold Tris-Buffered Saline (TBS). d. Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[11] e. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[16] b. Normalize all samples to the same concentration with lysis buffer.[16]

3. Gel Electrophoresis and Transfer: a. Add 4x Laemmli sample buffer to your normalized lysates and boil at 95°C for 5 minutes to denature the proteins.[11][17] b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer separated proteins to a PVDF membrane.[11][17] Note: Pre-wet the PVDF membrane in methanol before transfer.[11][17]

4. Immunoblotting: a. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[11] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC Tyr416) diluted in 5% BSA/TBST overnight at 4°C.[11] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[17] e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Prepare and apply an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detector. c. Crucial Step: To normalize the data, strip the membrane and re-probe with an antibody against the total (pan) protein for your target of interest.[12][16] This confirms that changes in the signal are due to phosphorylation changes, not changes in total protein expression. Finally, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Specificity Confirmation biochem Biochemical Kinase Screen (e.g., Kinome Panel) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) biochem->cell_viability Correlate IC50s western Western Blot (Phospho-protein analysis) cell_viability->western Confirm target inhibition phenotype Phenotypic Assay (e.g., Migration, Invasion) western->phenotype Link inhibition to function rescue Genetic Rescue (Drug-resistant mutant) phenotype->rescue Distinguish on- vs. off-target alt_inhibitor Alternative Inhibitor (Different off-target profile) phenotype->alt_inhibitor Distinguish on- vs. off-target proteomics Global Phospho-proteomics (Unbiased discovery) phenotype->proteomics Distinguish on- vs. off-target

Caption: Workflow for identifying and validating an off-target effect.

G cluster_on_target On-Target Pathway (CML) cluster_off_target Off-Target Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC SRC Dasatinib->SRC inhibits STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Proliferation Leukemic Proliferation & Survival STAT5->Proliferation promotes FAK FAK SRC->FAK phosphorylates Adhesion Cell Adhesion & Motility FAK->Adhesion promotes

Caption: Dasatinib inhibits both on-target and off-target pathways.

G start Problem: Unexpected Cell Toxicity q1 Is toxicity observed at a concentration near the on-target IC50? start->q1 a1_yes Possible On-Target Effect q1->a1_yes Yes a1_no Likely Off-Target Effect or Non-specific Toxicity q1->a1_no No q2 Does a structurally distinct inhibitor for the same target cause the same toxicity? a1_yes->q2 a2_yes Confirm On-Target Mediated Toxicity q2->a2_yes Yes a2_no Confirm Off-Target Mediated Toxicity q2->a2_no No

Caption: Troubleshooting logic for unexpected cellular toxicity.

References

aveling [Compound Name] concentration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using avelumab in experimental settings to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for avelumab?

A1: Avelumab is a human IgG1 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1).[1][2][3][4] Its mechanism of action is twofold:

  • Immune Checkpoint Blockade: Avelumab binds to PD-L1 on tumor cells and some immune cells, preventing it from interacting with its receptors, PD-1 and B7.1, on T-cells.[1][2][4] This blockade removes inhibitory signals, restoring the ability of T-cells to recognize and attack cancer cells.[3][5]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other checkpoint inhibitors, avelumab possesses a native IgG1 Fc region.[1][2] This region can engage Fc receptors on innate immune cells, such as Natural Killer (NK) cells, leading to the direct lysis of tumor cells.[1][2][5]

Q2: What is the recommended clinical concentration and dosing schedule for avelumab?

A2: The standard clinical dose for avelumab is a flat dose of 800 mg administered as an intravenous (IV) infusion over 60 minutes every two weeks.[6][7][8] Previously, a weight-based dosing of 10 mg/kg every two weeks was used.[8][9][10] Pharmacokinetic analyses supported the transition to a flat dose, demonstrating a similar benefit-risk profile.[8]

Q3: In our in vitro experiments, we are not observing significant T-cell activation. What could be the issue?

A3: Several factors could contribute to a lack of T-cell activation in your in vitro model:

  • PD-L1 Expression Levels: Ensure your target tumor cells express sufficient levels of PD-L1. PD-L1 expression can be heterogeneous and may need to be induced, for example, by using interferon-gamma (IFN-γ).[11]

  • Avelumab Concentration: The optimal concentration for in vitro studies needs to be determined empirically. A dose-response experiment is recommended to identify the concentration that yields the maximal effect without causing non-specific toxicity.

  • Effector to Target Ratio: The ratio of immune effector cells (like T-cells or PBMCs) to tumor cells is critical. This ratio often needs to be optimized for each specific cell line and assay.

  • Assay System Viability: Confirm the viability and functionality of your effector cells. T-cells that are over-cultured or improperly handled may lose their cytotoxic potential.

Q4: We are observing high background lysis in our ADCC assays. How can we troubleshoot this?

A4: High background lysis in an ADCC assay (i.e., lysis in the presence of an isotype control antibody) can be due to:

  • Endogenous NK Cell Activity: The natural cytotoxic activity of the NK cells themselves. Using an isotype control antibody is crucial to measure this baseline lysis.[12]

  • Target Cell Health: Ensure your target cells are healthy and not prone to spontaneous death during the assay period.

  • Effector Cell Purity and Activation: Use a consistent source and purity of NK cells. Over-activated NK cells can lead to higher non-specific lysis.[12]

  • Assay Duration: A standard 4-hour assay is common for ADCC.[12] Extending this time can sometimes increase spontaneous lysis.

Data Summary Tables

Table 1: Avelumab Clinical Dosing Regimens

IndicationRecommended DoseAdministration ScheduleReference
Metastatic Merkel Cell Carcinoma (MCC)800 mgIV infusion every 2 weeks[6]
Locally Advanced or Metastatic Urothelial Carcinoma (UC)800 mgIV infusion every 2 weeks[6][7]
Advanced Renal Cell Carcinoma (RCC) (in combination with axitinib)800 mgIV infusion every 2 weeks[6][13]
Historical Dosing (various trials)10 mg/kgIV infusion every 2 weeks[8][9][10][14]

Table 2: Factors Influencing Avelumab Efficacy in Clinical Studies

FactorObservationTumor TypesReference
PD-L1 Expression A trend towards greater activity was observed in patients with PD-L1+ tumors, although responses were also seen in PD-L1-negative subgroups.NSCLC, Urothelial Carcinoma[1][15]
Patient Performance Status Patients with a better ECOG performance status (0 vs. ≥1) showed higher overall response rates.Urothelial Carcinoma[15]
Patient Age Patients aged 65 and older had a higher overall response rate compared to younger patients in some studies.Urothelial Carcinoma[15]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol outlines a general procedure to measure the ability of avelumab to induce ADCC against tumor cells.

1. Cell Preparation:

  • Effector Cells: Isolate Natural Killer (NK) cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using a negative selection kit. Culture the NK cells overnight in appropriate media (e.g., RPMI 1640 with 10% human AB serum).[12]
  • Target Cells: Culture a human tumor cell line known to express PD-L1 (e.g., NCI-H441 lung carcinoma cells).[12]

2. Radiolabeling of Target Cells (Example using ¹¹¹In):

  • Harvest and wash the target cells.
  • Incubate the cells with ¹¹¹In (Indium-111) for a specified time to allow for uptake.
  • Wash the cells multiple times to remove unincorporated radioisotope.
  • Resuspend the labeled target cells at a known concentration.

3. ADCC Assay Setup:

  • Plate the radiolabeled target cells in a 96-well plate.
  • Add avelumab or an isotype control antibody at various concentrations. A typical starting concentration might be 1 µg/mL.[12]
  • Add the prepared NK effector cells at different effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).[12]
  • Include control wells:
  • Spontaneous Release: Target cells with media only.
  • Maximum Release: Target cells with a lysis agent (e.g., 0.05% Triton X-100).[12]

4. Incubation and Measurement:

  • Incubate the plate for 4 hours at 37°C.
  • Centrifuge the plate and collect the supernatant.
  • Measure the radioactivity in the supernatant using a gamma counter.

5. Data Analysis:

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[12]

Visualizations

Avelumab's Dual Mechanism of Action

Avelumab_Mechanism cluster_Tumor Tumor Cell cluster_TCell T-Cell cluster_NKCell NK Cell Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Blocked TCell T-Cell TCell->Tumor T-Cell Mediated Killing TCR TCR NKCell NK Cell NKCell->Tumor Induces ADCC (Cell Lysis) FcR Fc Receptor Avelumab Avelumab Avelumab->PDL1 Binds to PD-L1 Avelumab->FcR Fc Region Binds

Caption: Dual mechanism of Avelumab: checkpoint blockade and ADCC.

General Experimental Workflow for In Vitro Efficacy Testing

experimental_workflow start Start: Hypothesis cell_prep 1. Prepare Target (Tumor) and Effector (Immune) Cells start->cell_prep dose_range 2. Determine Avelumab Dose Range (Dose-Response Study) cell_prep->dose_range assay 3. Perform Functional Assay (e.g., ADCC, Cytokine Release, Proliferation) dose_range->assay data_acq 4. Data Acquisition (e.g., Flow Cytometry, ELISA, Plate Reader) assay->data_acq analysis 5. Data Analysis (Calculate % Lysis, IC50, etc.) data_acq->analysis results Results & Conclusion analysis->results troubleshoot Troubleshooting (e.g., Unexpected Results) analysis->troubleshoot troubleshoot->cell_prep

Caption: Workflow for testing Avelumab's in vitro efficacy.

References

Technical Support Center: Unraveling Unexpected In Vivo Toxicity of Veloxinab

Author: BenchChem Technical Support Team. Date: December 2025

For immediate distribution to all research personnel involved in the pre-clinical development of Veloxinab.

This document serves as a centralized technical support resource for researchers, scientists, and drug development professionals encountering unexpected in vivo toxicity with the investigational compound Veloxinab. The following troubleshooting guides and frequently asked questions (FAQs) are designed to systematically address common issues and provide detailed protocols for further investigation.

Troubleshooting Guide: Unexpected Toxicity Observed in Veloxinab In Vivo Studies

This guide is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Q1: We are observing significant weight loss and lethargy in our rodent models at doses of Veloxinab that were predicted to be safe based on in vitro data. What are the immediate steps we should take?

A1: Discrepancies between in vitro and in vivo toxicity are not uncommon.[1] The immediate priority is to ensure animal welfare and gather preliminary data to understand the nature of the toxicity.

  • Immediate Actions:

    • Dose-Range Finding Re-evaluation: Conduct a rapid dose-range finding study with a wider range of doses to establish the Maximum Tolerated Dose (MTD).[2]

    • Vehicle Control Group: Ensure a robust vehicle-only control group is run alongside to rule out any toxicity associated with the formulation.[1]

    • Clinical Observations: Implement a detailed clinical observation schedule. Record body weights daily, and note any changes in behavior, posture, or appetite.[3]

    • Blood Sampling: Collect blood samples for immediate analysis of key serum chemistry and hematology parameters.[3][4] Focus on markers of liver and kidney function.

Q2: Our initial blood work from the Veloxinab-treated group shows elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). What does this suggest and how should we proceed?

A2: Elevated ALT and AST are strong indicators of hepatotoxicity (liver damage).[4] Drug-induced liver injury (DILI) is a significant concern in drug development and can be caused by various mechanisms, including metabolic activation, oxidative stress, and immune-mediated responses.[5][6][7][8]

  • Next Steps for Investigating Hepatotoxicity:

    • Histopathology: At the study endpoint, perform a thorough necropsy and collect liver tissue for histopathological analysis. This will help identify the type and extent of liver damage, such as necrosis, steatosis, or cholestasis.[5][6]

    • Mechanism of Injury Investigation: Based on the histopathology, design further studies to probe the underlying mechanism. This may include assays for oxidative stress markers, mitochondrial dysfunction, or endoplasmic reticulum (ER) stress.[6][7]

    • Metabolite Identification: Investigate if Veloxinab is being converted into a reactive metabolite in the liver, which could be the primary cause of toxicity.[5][9]

Q3: We are seeing high variability in the toxic response between individual animals within the same dose group. What could be the contributing factors?

  • Potential Causes and Troubleshooting:

    • Animal Strain and Health: Different strains of mice or rats can have varying sensitivities to drug toxicity.[10] Ensure all animals are from a reputable supplier and are of a consistent age, sex, and health status.

    • Dosing Accuracy: Inaccurate dosing can lead to significant variability. Re-verify all calculations and ensure proper technique, especially for routes of administration like oral gavage or intravenous injection.

    • Environmental Factors: Stress from handling, housing conditions, or diet can impact an animal's response to a compound. Standardize all environmental and handling procedures.[10]

    • Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the study personnel who are performing dosing and assessments to prevent unconscious bias.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of drug-induced liver injury (DILI)?

A1: DILI is a complex process, but several key mechanisms have been identified. These include the formation of reactive metabolites by liver enzymes like cytochrome P450s, which can lead to cellular damage.[5][9] Other significant pathways involve oxidative stress, mitochondrial dysfunction, and immune-mediated reactions.[6][7][8]

Q2: How can we differentiate between direct toxicity of Veloxinab and an immune-mediated response?

A2: Histopathological examination of the liver can provide initial clues. An infiltration of immune cells, such as lymphocytes, would suggest an immune-mediated component.[5] Further investigation could involve co-culture experiments with immune cells and hepatocytes or using immunodeficient animal models.

Q3: Could the formulation of Veloxinab be contributing to the observed toxicity?

A3: Absolutely. The excipients used in the formulation can have their own toxicological profiles or can affect the absorption and metabolism of Veloxinab. It is crucial to test the vehicle alone as a control group. If the vehicle shows toxicity, a reformulation of Veloxinab will be necessary.[1]

Q4: What in vitro assays can we use to further investigate the mechanism of Veloxinab's toxicity?

A4: Several in vitro assays can provide mechanistic insights. These include:

  • Hepatocyte viability assays: Using primary hepatocytes or cell lines like HepG2 to assess direct cytotoxicity.

  • Reactive Oxygen Species (ROS) detection assays: To measure the induction of oxidative stress.

  • Mitochondrial membrane potential assays: To evaluate mitochondrial function.

  • ER stress marker analysis: Using techniques like western blotting to detect markers of the unfolded protein response.

Quantitative Data Summary

Table 1: Serum Chemistry Data from a 7-Day Dose-Range Finding Study of Veloxinab in Sprague-Dawley Rats.

Treatment Group (mg/kg/day)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)
Vehicle Control35 ± 560 ± 818 ± 20.5 ± 0.1
Veloxinab (10)42 ± 765 ± 1020 ± 30.6 ± 0.1
Veloxinab (30)150 ± 25250 ± 4022 ± 40.7 ± 0.2
Veloxinab (100)450 ± 60700 ± 9045 ± 81.5 ± 0.3

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Table 2: Body Weight Changes in Sprague-Dawley Rats Treated with Veloxinab for 7 Days.

Treatment Group (mg/kg/day)Initial Body Weight (g)Final Body Weight (g)Percent Change
Vehicle Control250 ± 10265 ± 12+6.0%
Veloxinab (10)252 ± 11260 ± 13+3.2%
Veloxinab (30)248 ± 9230 ± 10-7.3%
Veloxinab (100)255 ± 12210 ± 15-17.6%

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Serum Alanine Aminotransferase (ALT) Activity Assay

  • Objective: To quantify the level of ALT in serum as a marker of liver damage.

  • Methodology:

    • Collect whole blood via cardiac puncture into serum separator tubes.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Collect the serum supernatant.

    • Use a commercially available ALT activity assay kit, following the manufacturer's instructions.

    • The assay is based on the enzymatic reaction where ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate.

    • The rate of pyruvate formation is measured spectrophotometrically at 570 nm or by fluorometric analysis.

    • Calculate ALT activity in U/L based on a standard curve.

Protocol 2: Liver Histopathology

  • Objective: To qualitatively assess liver tissue for signs of cellular damage.

  • Methodology:

    • At the time of necropsy, carefully excise the liver.

    • Fix a section of the largest lobe in 10% neutral buffered formalin for 24-48 hours.

    • After fixation, transfer the tissue to 70% ethanol.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin.

    • Section the paraffin blocks at 5 µm thickness.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist will examine the slides for evidence of necrosis, inflammation, steatosis, and other pathological changes.

Visualizations

Toxicity_Investigation_Workflow A Unexpected In Vivo Toxicity Observed (e.g., Weight Loss, Morbidity) B Immediate Assessment: - Dose-Range Finding Re-evaluation - Clinical Observations - Blood Collection A->B C Analyze Serum: - Liver Enzymes (ALT, AST) - Kidney Markers (BUN, Creatinine) B->C D Toxicity Localized to a Specific Organ System? C->D E Hepatotoxicity Suspected (Elevated ALT/AST) D->E Yes F Nephrotoxicity Suspected (Elevated BUN/Creatinine) D->F Yes J No Clear Organ Toxicity D->J No G Perform Histopathology of Target Organ(s) E->G F->G H Investigate Mechanism: - Oxidative Stress Assays - Mitochondrial Function - Metabolite ID G->H I Refine Compound or Dosing Strategy H->I K Investigate Systemic Effects: - Cytokine Profiling - Off-target Screening J->K K->I

Caption: A logical workflow for troubleshooting unexpected in vivo toxicity.

DILI_Signaling_Pathway cluster_Cell Hepatocyte cluster_Mitochondrion Mitochondrion Veloxinab Veloxinab CYP450 CYP450 Enzymes Veloxinab->CYP450 Metabolite Reactive Metabolite Mito_Dysfunction Mitochondrial Dysfunction Metabolite->Mito_Dysfunction ER_Stress ER Stress Metabolite->ER_Stress CYP450->Metabolite ROS Oxidative Stress (ROS Production) Mito_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis

Caption: Hypothetical signaling pathway for Veloxinab-induced liver injury.

Logical_Relationships cluster_Causes Potential Causes Toxicity Observed Toxicity Direct Direct Compound Toxicity Toxicity->Direct Metabolite Reactive Metabolite Toxicity Toxicity->Metabolite Immune Immune-Mediated Toxicity Toxicity->Immune Vehicle Vehicle Toxicity Toxicity->Vehicle

Caption: Logical relationships of potential causes for observed in vivo toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results with Compound-X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound-X, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation, leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in my IC50 values for Compound-X in biochemical assays?

A1: Inconsistent IC50 values in biochemical assays are a frequent issue and can stem from several factors related to the experimental setup and reagents. It is crucial to standardize your assay conditions to ensure reproducibility.[1][2]

Potential Causes and Troubleshooting Steps:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like Compound-X is highly dependent on the ATP concentration in the assay.[3][4] Variations in ATP levels between experiments can significantly alter the apparent potency.

    • Troubleshooting: Always use a consistent ATP concentration, ideally at or near the Km value for the specific kinase, and ensure the same concentration is used across all comparative experiments.[1]

  • Enzyme Concentration and Quality: The purity and activity of the recombinant kinase can vary between batches and suppliers.[5] Inactive or aggregated kinase protein can lead to misleading results.[2][5]

    • Troubleshooting:

      • Use a consistent source and lot of the kinase.

      • Verify the enzyme's activity before starting a new batch of experiments.

      • Ensure the kinase concentration is in the linear range of the assay.[1]

  • Substrate Concentration: Substrate depletion during the assay can affect the reaction kinetics and lead to inaccurate IC50 values.

    • Troubleshooting: Ensure the substrate concentration is well below the Km value to maintain initial velocity conditions throughout the experiment.

  • DMSO Concentration: The solvent used to dissolve Compound-X, typically DMSO, can inhibit kinase activity at higher concentrations.[1][2]

    • Troubleshooting: Maintain a consistent and low final DMSO concentration (e.g., <1%) across all wells, including controls.

  • Incubation Time and Temperature: Variations in incubation time and temperature can alter enzyme kinetics and, consequently, the IC50 values.

    • Troubleshooting: Strictly adhere to a standardized incubation time and temperature for all experiments.

Data Summary: Recommended Assay Parameters

ParameterRecommended RangeNotes
ATP ConcentrationKm of the kinaseConsistency is key for comparable IC50 values.
Enzyme Concentration1-10 nMShould be in the linear range of the assay.
Substrate Concentration>10x KmTo ensure saturation and zero-order kinetics.
Final DMSO Conc.< 1%Higher concentrations can inhibit the kinase.
Incubation Time30-60 minutesOptimize for linear reaction kinetics.
Temperature25-37 °CMaintain a constant temperature.
Q2: I'm seeing a significant discrepancy between the IC50 of Compound-X in my biochemical assay and my cell-based assay. What could be the reason?

A2: It is a common observation that the potency of a kinase inhibitor in a biochemical assay does not directly translate to its activity in a cellular context.[6][7] This discrepancy can be attributed to several factors unique to the cellular environment.

Potential Causes and Troubleshooting Steps:

  • Cellular ATP Concentration: The intracellular ATP concentration (typically 1-5 mM) is much higher than that used in most biochemical assays.[4] This high level of competitor ATP can significantly reduce the apparent potency of an ATP-competitive inhibitor like Compound-X.[4][8]

    • Troubleshooting: This is an inherent difference. Consider using cell-based assays that measure target engagement in the presence of physiological ATP levels, such as NanoBRET™ assays.[9]

  • Cell Permeability: Compound-X may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[8]

    • Troubleshooting: Assess the physicochemical properties of Compound-X (e.g., LogP). If permeability is an issue, chemical modifications may be necessary for future iterations of the compound.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration and apparent potency.[8]

    • Troubleshooting: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of Compound-X increases.[8]

  • Target Engagement: In a cellular environment, the target kinase exists within a complex of other proteins, which can affect the binding of Compound-X.[6]

    • Troubleshooting: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays to confirm that Compound-X is binding to its intended target within the cell.[9][10]

  • Compound Stability and Metabolism: Compound-X may be unstable in cell culture media or rapidly metabolized by the cells, leading to a decrease in the effective concentration over time.

    • Troubleshooting: Assess the stability of Compound-X in media over the course of the experiment using methods like LC-MS.

Illustrative Data: Biochemical vs. Cellular Potency

Assay TypeTypical IC50 Range for Compound-XKey Differentiating Factor
Biochemical (10 µM ATP)10 - 100 nMLow, controlled ATP concentration.
Cell-based (Proliferation)1 - 10 µMHigh intracellular ATP, cell permeability, efflux.
Q3: I am not observing the expected biological effect of Compound-X in my cell-based assays, even at high concentrations. What should I investigate?

A3: A lack of the expected biological effect in cell-based assays can be due to a variety of reasons, ranging from issues with the compound itself to problems with the experimental system.[11] A systematic troubleshooting approach is recommended.

Troubleshooting Workflow:

G Troubleshooting Workflow for Lack of Effect A No Effect Observed B 1. Verify Compound Integrity - Confirm identity and purity - Check for degradation A->B C 2. Assess Cell Health & Target Expression - Check cell viability - Confirm target kinase expression and activity B->C Compound OK E Compound Issue - Synthesize new batch - Store properly B->E Issue Found D 3. Review Assay Protocol - Check concentrations - Verify incubation times - Confirm readout validity C->D Cells OK F Cellular Issue - Use healthy, low-passage cells - Select appropriate cell line C->F Issue Found G Protocol Issue - Optimize assay parameters - Use positive controls D->G Issue Found H Problem Resolved D->H Protocol OK G On-Target vs. Off-Target Effects of Compound-X cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Target Kinase B Downstream Substrate A->B Phosphorylation C Expected Cellular Response B->C D Off-Target Kinase E Unrelated Substrate D->E Phosphorylation F Unexpected Phenotype E->F CompoundX Compound-X CompoundX->A Inhibition (Intended) CompoundX->D Inhibition (Unintended)

References

Technical Support Center: Avelumab Delivery Methods for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. "Aveling" is not a recognized compound; this guide has been developed based on the assumption that the intended compound is Avelumab, an anti-PD-L1 monoclonal antibody.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Avelumab and its delivery systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of Avelumab delivery systems.

Formulation & Stability

Question: My Avelumab solution is showing signs of aggregation (visible particulates, increased turbidity) during nanoparticle formulation. What are the potential causes and solutions?

Answer: Avelumab aggregation can be triggered by several factors during the formulation process. Here are some common causes and troubleshooting steps:

  • pH and Buffer Conditions: Avelumab is formulated at a specific pH to maintain its stability.[1] Deviations from this optimal pH range during formulation can lead to aggregation.

    • Solution: Ensure all buffers and solutions that come into contact with Avelumab are within its stable pH range. Use non-ionic detergents in your formulation buffers if compatible with your delivery system.

  • Shear Stress: High shear forces from vigorous mixing, sonication, or homogenization can denature the antibody and cause aggregation.

    • Solution: Optimize the intensity and duration of mixing. Use lower energy methods for nanoparticle preparation if possible, such as nanoprecipitation with gentle stirring.

  • Organic Solvents: The interface between the aqueous Avelumab solution and an organic solvent phase in emulsion-based methods can lead to denaturation.

    • Solution: Minimize the exposure time to the organic phase. Screen different organic solvents to find one with lower interfacial tension. Consider using a surfactant to stabilize the interface.

  • Temperature: Elevated temperatures can induce thermal unfolding and aggregation.

    • Solution: Perform all formulation steps at controlled, and preferably reduced, temperatures (e.g., on ice or in a cold room), unless the protocol specifically requires higher temperatures.

Question: The drug loading efficiency of Avelumab in my nanoparticles is consistently low. How can I improve it?

Answer: Low drug loading efficiency is a common challenge in encapsulating large molecules like monoclonal antibodies. Here are some strategies to improve it:

  • Polymer/Lipid Composition: The interaction between Avelumab and the nanoparticle matrix is crucial for efficient loading.

    • Solution: Experiment with different polymers or lipids. For example, incorporating charged monomers or lipids can enhance electrostatic interactions with the antibody.

  • Drug-to-Carrier Ratio: The initial ratio of Avelumab to the polymer or lipid during formulation can significantly impact loading.

    • Solution: Perform a dose-ranging study to find the optimal drug-to-carrier ratio. Very high initial drug concentrations can sometimes lead to lower encapsulation efficiency.

  • Formulation Method: The method of nanoparticle preparation plays a key role.

    • Solution: Compare different formulation techniques. For instance, a double emulsion method (w/o/w) is often more suitable for encapsulating hydrophilic proteins like antibodies than a single emulsion method.

  • pH of the Aqueous Phase: The charge of Avelumab is pH-dependent, which affects its interaction with the nanoparticle matrix.

    • Solution: Adjust the pH of the aqueous phase to a value where Avelumab has a net charge that is opposite to the charge of the polymer or lipid matrix to enhance electrostatic attraction.

In Vitro Assays

Question: I am observing high background cytotoxicity or inconsistent results in my Avelumab-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) assay. What are the common causes and troubleshooting steps?

Answer: ADCC assays can be sensitive to several variables. Here’s how to troubleshoot common issues:

  • Effector Cell Activity: The activity of the effector cells (typically Natural Killer cells) is critical.

    • Solution: Ensure the effector cells are properly isolated and activated. Use a positive control (e.g., a different antibody known to induce ADCC) to verify their functionality. The effector-to-target cell ratio is also a key parameter to optimize.

  • Target Cell PD-L1 Expression: Avelumab-mediated ADCC is dependent on the level of PD-L1 expression on the target tumor cells.[2]

    • Solution: Verify the PD-L1 expression level on your target cells using flow cytometry. If expression is low, you can try stimulating the cells with interferon-gamma (IFN-γ) to upregulate PD-L1, though this may not always correlate with increased lysis.[2]

  • Assay Reagents and Conditions: Non-specific binding or issues with the cytotoxicity detection method can lead to high background.

    • Solution: Use an isotype control antibody to determine the level of non-specific cytotoxicity. Ensure that the detection reagent (e.g., lactate dehydrogenase release assay components, fluorescent dyes) is not cytotoxic to the cells on its own.

  • Donor Variability: If using primary effector cells from different donors, variability in ADCC response is expected.[2]

    • Solution: Use effector cells from multiple donors and report the range of responses. For more consistent results, consider using a stable NK cell line (e.g., NK-92) engineered to express Fc receptors.

Question: My T-cell activation assay with Avelumab is not showing a significant increase in T-cell activation markers (e.g., IFN-γ, CD69, CD25). What could be the problem?

Answer: Avelumab enhances T-cell activation by blocking the PD-1/PD-L1 inhibitory signal. If you are not observing this effect, consider the following:

  • PD-L1 Expression on Antigen-Presenting Cells (APCs) or Tumor Cells: The inhibitory signal that Avelumab blocks is dependent on PD-L1 expression.

    • Solution: Confirm PD-L1 expression on your APCs or tumor cells. If expression is low, the inhibitory signal may be weak, and thus the effect of Avelumab will be minimal.

  • T-cell Priming/Activation State: The PD-1/PD-L1 pathway primarily acts on activated T-cells.

    • Solution: Ensure your T-cells are appropriately stimulated with their cognate antigen or a general T-cell activator (e.g., anti-CD3/CD28 beads) to induce PD-1 expression.

  • Assay Setup and Timing: The kinetics of T-cell activation marker expression can vary.

    • Solution: Perform a time-course experiment to determine the optimal time point for measuring activation markers. Also, optimize the ratio of T-cells to APCs/tumor cells.

  • Cytokine Measurement: If measuring cytokine release (e.g., IFN-γ), ensure the sensitivity of your detection method (e.g., ELISA, ELISpot) is sufficient.

    • Solution: Include a positive control for T-cell activation to confirm that the cells are capable of producing the cytokine and that your detection method is working correctly.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Avelumab?

A1: Avelumab has a dual mechanism of action. Firstly, it is an immune checkpoint inhibitor that binds to Programmed Death-Ligand 1 (PD-L1), preventing it from interacting with its receptor, PD-1, on T-cells. This blockade removes an inhibitory signal, allowing T-cells to recognize and attack cancer cells.[3] Secondly, as a human IgG1 monoclonal antibody, Avelumab can engage Natural Killer (NK) cells to induce Antibody-Dependent Cellular Cytotoxicity (ADCC) against PD-L1-expressing tumor cells.[3]

Q2: What are the key parameters to consider when developing a nanoparticle-based delivery system for Avelumab?

A2: Key parameters include:

  • Particle Size: Should be optimized for tumor accumulation, typically in the range of 50-200 nm to take advantage of the enhanced permeability and retention (EPR) effect.

  • Surface Charge (Zeta Potential): A slightly negative or neutral surface charge is often preferred to reduce non-specific interactions with blood components and healthy tissues.

  • Drug Loading Efficiency (%): The percentage of the initial amount of Avelumab that is successfully encapsulated in the nanoparticles.

  • Encapsulation Efficiency (%): Similar to drug loading, this represents the percentage of Avelumab encapsulated relative to the total amount used.

  • Release Kinetics: The rate at which Avelumab is released from the nanoparticles over time. A sustained release profile is often desirable to maintain therapeutic concentrations at the tumor site.

Q3: What are the advantages of using a hydrogel-based system for Avelumab delivery?

A3: Hydrogel-based systems offer several potential advantages:

  • Localized Delivery: Injectable hydrogels can form a depot at the tumor site, providing high local concentrations of Avelumab while minimizing systemic exposure and potential side effects.

  • Sustained Release: The porous network of the hydrogel can be tuned to control the release rate of Avelumab over an extended period, reducing the need for frequent administrations.[4]

  • Biocompatibility: Many natural and synthetic polymers used for hydrogels are biocompatible and biodegradable.

  • Protection of the Therapeutic: The hydrogel matrix can protect the encapsulated Avelumab from degradation in the biological environment.

Q4: How can I quantify the amount of Avelumab released from my delivery system?

A4: The most common method for quantifying Avelumab release is by using an Enzyme-Linked Immunosorbent Assay (ELISA). A standard curve is generated using known concentrations of Avelumab, and the concentration in the release medium at different time points is determined by comparing to this curve. Other methods include High-Performance Liquid Chromatography (HPLC) or fluorescence-based assays if the antibody is fluorescently labeled.

Data Presentation

Table 1: Illustrative Characterization of Anti-PD-L1 Antibody-Loaded PLGA Nanoparticles

ParameterFormulation AFormulation B
Method Double Emulsion (w/o/w)Nanoprecipitation
Particle Size (nm) 250 ± 20180 ± 15
Polydispersity Index (PDI) 0.150.20
Zeta Potential (mV) -15.5 ± 2.1-12.8 ± 1.9
Drug Loading Efficiency (%) 65 ± 550 ± 7
Encapsulation Efficiency (%) 80 ± 675 ± 8

Table 2: Illustrative In Vitro Release of a Monoclonal Antibody from a Thermosensitive Hydrogel

Time PointCumulative Release (%)
1 hour 10 ± 2
6 hours 25 ± 4
24 hours 45 ± 5
72 hours 60 ± 6
7 days 85 ± 7

Experimental Protocols

Protocol 1: Preparation of Avelumab-Loaded PLGA Nanoparticles (Illustrative Double Emulsion Method)
  • Primary Emulsion: Dissolve 100 mg of PLGA in 2 mL of dichloromethane (DCM). In a separate tube, prepare a 1 mg/mL solution of Avelumab in 200 µL of sterile phosphate-buffered saline (PBS). Add the Avelumab solution to the PLGA/DCM solution and sonicate on ice for 30 seconds to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Add the primary emulsion to 4 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in water. Sonicate again on ice for 60 seconds to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to 20 mL of a 0.3% (w/v) PVA solution and stir at room temperature for 3-4 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in sterile water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated Avelumab.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS with a cryoprotectant like trehalose) and store at -20°C or lyophilize for long-term storage.

Protocol 2: In Vitro ADCC Assay with Avelumab
  • Cell Preparation:

    • Target Cells: Plate a PD-L1 expressing cancer cell line (e.g., a lung or bladder cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor using a density gradient centrifugation method (e.g., Ficoll-Paque). For enhanced activity, NK cells can be further isolated from PBMCs using a negative selection kit.

  • Assay Setup:

    • Remove the culture medium from the target cells.

    • Add Avelumab at various concentrations (e.g., 0.01 to 10 µg/mL) to the wells. Include an isotype control antibody at the highest concentration as a negative control.

    • Add effector cells at a desired effector-to-target (E:T) ratio (e.g., 25:1).

    • Include control wells: target cells only (spontaneous release) and target cells with a lysis agent (e.g., Triton X-100) (maximum release).

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Cytotoxicity Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Collect the supernatant and measure the release of lactate dehydrogenase (LDH) using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizations

avelumab_pathway cluster_pd1 PD-1/PD-L1 Pathway Inhibition cluster_adcc ADCC Mechanism Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to T_Cell T-Cell Inhibition T-Cell Inhibition PD1->Inhibition Leads to Avelumab_Block Avelumab Avelumab_Block->PDL1 Blocks Tumor_Cell_ADCC Tumor Cell PDL1_ADCC PD-L1 Avelumab_ADCC Avelumab Avelumab_ADCC->PDL1_ADCC Binds to Fc_Receptor Fc Receptor Avelumab_ADCC->Fc_Receptor Binds to NK_Cell NK Cell Lysis Tumor Cell Lysis NK_Cell->Lysis Induces

Caption: Dual mechanism of action of Avelumab.

experimental_workflow start Start: Avelumab Delivery System Development formulation 1. Formulation (e.g., Nanoparticles, Hydrogel) start->formulation characterization 2. Physicochemical Characterization - Size, Zeta Potential - Drug Loading, Encapsulation Efficiency formulation->characterization release 3. In Vitro Release Study (Quantify with ELISA) characterization->release invitro_efficacy 4. In Vitro Efficacy Assays - ADCC Assay - T-Cell Activation Assay release->invitro_efficacy optimization 5. Data Analysis & Optimization invitro_efficacy->optimization optimization->formulation Iterate if needed end End: Optimized Formulation optimization->end Meets Target Profile

Caption: Experimental workflow for Avelumab delivery systems.

troubleshooting_workflow start Problem: Low Cytotoxicity in ADCC Assay check_pd_l1 Check PD-L1 expression on target cells? start->check_pd_l1 check_effector Verify effector cell activity (positive control)? check_pd_l1->check_effector Expression OK solution_pdl1 Solution: Use high-expressing cell line or stimulate with IFN-γ check_pd_l1->solution_pdl1 Low/Negative check_isotype High background with isotype control? check_effector->check_isotype Activity OK solution_effector Solution: Use fresh/properly activated effector cells check_effector->solution_effector Low Activity optimize_ratio Optimize E:T ratio? check_isotype->optimize_ratio No solution_isotype Solution: Check for non-specific binding, screen new donor check_isotype->solution_isotype Yes end Re-run Assay optimize_ratio->end Yes solution_pdl1->end solution_effector->end solution_isotype->end solution_ratio Solution: Titrate E:T ratio (e.g., 10:1 to 50:1)

Caption: Troubleshooting low cytotoxicity in an ADCC assay.

References

Technical Support Center: Troubleshooting Non-Specific Binding of [Compound Name] in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) of compounds in biochemical assays. High NSB can lead to inaccurate results, including false positives and reduced assay sensitivity.[1][2] This guide offers structured advice to identify, minimize, and control for non-specific interactions of your compound of interest, referred to herein as "[Compound Name]".

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of biochemical assays?

Q2: What are the primary causes of non-specific binding for a compound like [Compound Name]?

The primary drivers of NSB for a small molecule or other compound are often its physicochemical properties and the assay conditions. Key factors include:

  • Hydrophobicity: Lipophilic or hydrophobic compounds have a tendency to bind to plastic surfaces (e.g., microplates) and other hydrophobic regions of proteins.[4][5]

  • Electrostatic Interactions: Charged compounds can interact non-specifically with oppositely charged surfaces or biomolecules.[3][6]

  • Inadequate Blocking: Failure to sufficiently block all unoccupied sites on the assay surface can leave them available for [Compound Name] to bind.[7]

  • Assay Buffer Composition: The pH, ionic strength, and absence of appropriate additives in the assay buffer can all contribute to NSB.[6][8]

Q3: How can I determine if [Compound Name] is exhibiting non-specific binding in my assay?

A simple preliminary test involves running the assay in the absence of the specific binding partner (e.g., the target protein or ligand).[1][3] If you still observe a significant signal that is dependent on the concentration of [Compound Name], it is likely due to non-specific binding. This control experiment is crucial for correctly interpreting your results.

Troubleshooting Guides

Issue 1: High background signal observed in an ELISA-based assay.

A uniformly high background can mask the specific signal from your target. Here are common causes and solutions:

CauseRecommended Solution
Insufficient Blocking Optimize the blocking step by testing different blocking agents (e.g., BSA, casein, non-fat dry milk) and concentrations. Increase the blocking incubation time (e.g., 1-2 hours at 37°C or overnight at 4°C).[9][10]
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.[7][11]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration of all wells between washes. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[10][12]
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's species and isotype. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity with other proteins in the sample.[12][13]
Issue 2: Inconsistent or non-reproducible binding data in Surface Plasmon Resonance (SPR).

Non-specific binding in SPR can lead to inaccurate kinetic calculations.[1][3]

CauseRecommended Solution
Analyte Sticking to Sensor Surface Perform a control experiment by injecting the analyte over a bare sensor surface without the immobilized ligand. If significant binding is observed, NSB is occurring.[1][3]
Charge-Based Interactions Adjust the pH of the running buffer to be near the isoelectric point of your analyte to minimize its overall charge.[3][6][14] Alternatively, increase the salt concentration (e.g., with 150-250 mM NaCl) in the running buffer to shield electrostatic interactions.[6][14]
Hydrophobic Interactions Add a non-ionic surfactant, such as Tween 20 (typically at 0.005-0.05%), to the running buffer to disrupt hydrophobic interactions.[3][6][14]
Insufficient Surface Blocking After immobilizing the ligand, ensure all remaining active sites on the sensor surface are deactivated and blocked. Use a standard blocking agent as recommended by the instrument manufacturer.[8]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for systematically testing different blocking agents to minimize NSB.

  • Prepare a series of blocking buffers:

    • 1%, 3%, and 5% (w/v) Bovine Serum Albumin (BSA) in PBS or TBS.

    • 1%, 3%, and 5% (w/v) non-fat dry milk in PBS or TBS.

    • 1% (w/v) Casein in PBS or TBS.[15][16]

    • Commercially available synthetic blocking buffers.[16][17]

  • Coat your assay plate with the target protein or capture antibody as per your standard protocol.

  • Wash the plate three times with your standard wash buffer (e.g., PBST).

  • Apply the different blocking buffers to separate wells or strips of the plate.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate as in step 3.

  • Add [Compound Name] at a high concentration (one known to cause NSB) to all wells. Also include a "no compound" control for each blocking condition.

  • Proceed with your standard detection protocol.

  • Analyze the results: The optimal blocking buffer will be the one that provides the lowest signal in the absence of the specific binding partner.

Protocol 2: Assay Buffer Optimization for Reducing NSB

This protocol helps in identifying the optimal buffer composition to minimize non-specific interactions of [Compound Name].

  • Establish a baseline: Run your assay with your standard buffer and a high concentration of [Compound Name] in the absence of its binding partner to quantify the level of NSB.

  • Test varying salt concentrations: Prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 250 mM).[6] Repeat the NSB test with each buffer.

  • Test different detergents: Prepare assay buffers containing a low concentration (e.g., 0.01%, 0.05%) of a non-ionic detergent like Tween-20, Triton X-100, or CHAPS.[3][4][6]

  • Test pH adjustments: If the pI of [Compound Name] and the interacting surfaces are known, prepare buffers with pH values that would minimize electrostatic interactions.[3][6]

  • Combine optimal conditions: Once the individual optimal conditions are identified, test a buffer that combines them (e.g., optimized salt concentration and detergent).

  • Validate with a full assay: After identifying the buffer composition that minimizes NSB, run a full assay with your specific binding partner to ensure that the specific interaction is not negatively affected.

Visualizations

cluster_causes Potential Causes of NSB cluster_solutions Mitigation Strategies Cause1 Hydrophobic Interactions Solution1 Add Detergents (e.g., Tween-20) Cause1->Solution1 Cause2 Electrostatic Interactions Solution2 Adjust pH or Salt Concentration Cause2->Solution2 Cause3 Inadequate Blocking Solution3 Optimize Blocking Agent (BSA, Casein) Cause3->Solution3

Caption: Relationship between causes of non-specific binding and mitigation strategies.

Start High Background Signal Observed Q1 Is NSB from [Compound Name] or Detection Reagents? Start->Q1 Test_Compound_NSB Run Assay without Binding Partner Q1->Test_Compound_NSB Compound? Test_Ab_NSB Run Assay without [Compound Name] and Primary Ab Q1->Test_Ab_NSB Reagents? Optimize_Buffer Optimize Assay Buffer (pH, Salt, Detergent) Test_Compound_NSB->Optimize_Buffer Optimize_Blocking Optimize Blocking (Agent, Time, Concentration) Test_Ab_NSB->Optimize_Blocking End Reduced Background Signal Optimize_Buffer->End Titrate_Ab Titrate Antibody Concentrations Optimize_Blocking->Titrate_Ab Titrate_Ab->End

Caption: Troubleshooting workflow for high background signal in biochemical assays.

A 1. Prepare Assay Plate B 2. Test Matrix of Conditions: - Blocking Agents (BSA, Casein) - Detergents (Tween-20) - Salt (NaCl) A->B C 3. Add High Concentration of [Compound Name] (No specific binding partner) B->C D 4. Perform Detection Step C->D E 5. Analyze Signal to Identify Optimal Conditions D->E F 6. Validate with Full Assay E->F

References

Technical Support Center: [Compound Name] Stability in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance on the stability of [Compound Name] in various buffer systems. The following information is intended for researchers, scientists, and drug development professionals to assist with experimental design, troubleshooting, and data interpretation. Please note that while this guide provides general principles, optimal buffer conditions should be determined empirically for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of [Compound Name] in a buffer system?

A1: The stability of [Compound Name] is primarily influenced by the buffer's pH, ionic strength, and the specific buffer species. Excipients such as stabilizers, surfactants, and salts also play a crucial role. Temperature and exposure to light are critical external factors that can affect stability.

Q2: How does pH affect the stability of [Compound Name]?

A2: The pH of the formulation is a critical parameter that affects the stability of [Compound Name] by influencing its ionization state, conformational integrity, and susceptibility to chemical degradation pathways such as hydrolysis, oxidation, and deamidation. A pH-rate profile is often generated to identify the pH of maximum stability.

Q3: Are there any known incompatibilities of [Compound Name] with common buffer systems?

A3: While specific incompatibilities for [Compound Name] need to be determined experimentally, some general considerations apply. For instance, phosphate buffers may precipitate at high concentrations or during freeze-thaw cycles. Citrate buffers can sometimes chelate metal ions that may be essential for the stability of certain molecules.

Q4: What is the recommended storage temperature for [Compound Name] in solution?

A4: The optimal storage temperature for [Compound Name] in solution is dependent on the formulation. Generally, refrigerated storage at 2-8°C is recommended to minimize degradation. For long-term storage, frozen conditions (e.g., -20°C or -80°C) may be appropriate, but freeze-thaw stability must be evaluated.

Troubleshooting Guide

Q1: I observed precipitation of [Compound Name] after buffer exchange. What could be the cause?

A1: Precipitation following buffer exchange could be due to several factors:

  • pH Shift: The new buffer may have a pH at which [Compound Name] has its minimum solubility (isoelectric point).

  • Buffer Species Interaction: The new buffer components may interact unfavorably with [Compound Name].

  • High Concentration: The concentration of [Compound Name] may be too high for its solubility in the new buffer.

Troubleshooting Steps:

  • Verify the pH of the final formulation.

  • Assess the solubility of [Compound Name] at the target pH and buffer concentration.

  • Consider including solubilizing excipients in the new buffer.

Q2: My preparation of [Compound Name] shows increased aggregation over time. How can I mitigate this?

A2: Aggregation can be triggered by thermal stress, agitation, or unfavorable formulation conditions.

Troubleshooting Steps:

  • Optimize pH and Ionic Strength: Evaluate a range of pH values and salt concentrations to find conditions that minimize aggregation.

  • Include Stabilizers: Excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can enhance conformational stability.

  • Add Surfactants: Low concentrations of non-ionic surfactants (e.g., polysorbate 20 or 80) can prevent surface-induced aggregation.

Data Presentation

Table 1: Summary of [Compound Name] Stability in Various Buffer Systems

Buffer SystempHTemperature (°C)Storage DurationPurity (%)Aggregate (%)
10 mM Phosphate, 150 mM NaCl7.444 weeks99.10.9
10 mM Phosphate, 150 mM NaCl7.4254 weeks95.34.7
20 mM Citrate, 100 mM Arginine6.044 weeks99.50.5
20 mM Citrate, 100 mM Arginine6.0254 weeks98.21.8
15 mM Histidine6.544 weeks99.60.4
15 mM Histidine6.5254 weeks98.81.2

Experimental Protocols

Protocol 1: Assessment of [Compound Name] Stability in Different Buffers

  • Preparation of Buffer Solutions: Prepare a stock solution of [Compound Name] in a reference buffer (e.g., PBS). Prepare a series of target buffers (e.g., citrate, phosphate, histidine) at various pH values.

  • Buffer Exchange: Perform buffer exchange of the [Compound Name] stock solution into each of the target buffers using dialysis or a desalting column.

  • Concentration Determination: Measure the protein concentration of each sample using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).

  • Initial Characterization (T=0): For each sample, perform initial analysis of purity and aggregation using techniques such as Size Exclusion Chromatography (SEC-HPLC) and Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Stability Study Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 2, 4 weeks), remove aliquots from each condition and repeat the purity and aggregation analysis performed at T=0.

  • Data Analysis: Compare the results at each time point to the initial data to determine the rate of degradation and aggregation in each buffer system.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_buffer Prepare Buffer Solutions buffer_exchange Buffer Exchange of [Compound Name] prep_buffer->buffer_exchange conc_det Determine Concentration buffer_exchange->conc_det t0_analysis Initial Analysis (T=0) (SEC, SDS-PAGE) conc_det->t0_analysis incubation Incubate at Different Temperatures t0_analysis->incubation tp_analysis Time-Point Analysis incubation->tp_analysis data_analysis Data Analysis and Comparison tp_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of [Compound Name].

Troubleshooting_Decision_Tree cluster_precip Precipitation Issues cluster_agg Aggregation Issues start Instability Observed (e.g., Precipitation, Aggregation) check_ph Verify pH of Formulation start->check_ph optimize_form Optimize pH and Ionic Strength start->optimize_form is_pi Is pH near pI? check_ph->is_pi adjust_ph Adjust Buffer pH is_pi->adjust_ph Yes check_sol Assess Solubility is_pi->check_sol No add_sol Add Solubilizing Excipients check_sol->add_sol is_thermal Is it Thermally Induced? optimize_form->is_thermal add_stab Add Stabilizers (e.g., Sucrose) is_thermal->add_stab Yes is_agitation Is it Agitation Induced? is_thermal->is_agitation No add_surf Add Surfactant (e.g., Polysorbate) is_agitation->add_surf Yes

Caption: Troubleshooting decision tree for stability issues of [Compound Name].

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of Imatinib, a cornerstone tyrosine kinase inhibitor, against its primary targets and a panel of related kinases. The information presented herein is supported by experimental data to aid in the understanding of its therapeutic efficacy and potential off-target effects.

Executive Summary

Imatinib is a potent inhibitor of the ABL1 tyrosine kinase, the primary molecular target in chronic myeloid leukemia (CML).[1] It also demonstrates significant activity against the receptor tyrosine kinases c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), making it an effective treatment for gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases. While highly selective for its intended targets, Imatinib does exhibit off-target activity against a limited number of other kinases. Understanding this selectivity profile is crucial for both mechanistic studies and the prediction of potential adverse effects in a clinical setting.

Data Presentation: Kinase Selectivity Profile of Imatinib

The following table summarizes the dissociation constants (Kd) of Imatinib for its primary targets and a selection of off-target kinases, providing a quantitative measure of its binding affinity. Lower Kd values are indicative of higher binding affinity and more potent inhibition.

Kinase TargetImatinib Kd (nM)
Primary Targets
ABL125
c-Kit110
PDGFRα1.8
PDGFRβ1.6
Off-Target Kinases
SRC>10,000
LCK>10,000
LYN>10,000
FYN>10,000
ABL1 (T315I mutant)>10,000

Note: Data is compiled from various sources and represents typical values obtained from kinome scan assays.[1] Slight variations may be observed between different studies due to minor differences in experimental conditions.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. The KINOMEscan™ assay is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle of the KINOMEscan™ Assay

The KINOMEscan™ technology is based on a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase captured, resulting in a lower qPCR signal.

Detailed Protocol for KINOMEscan™ Assay

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (Imatinib in this case) are combined in a binding buffer. The reactions are typically set up in a multi-well plate format. For Kd determination, the test compound is prepared in a dilution series.

  • Incubation: The assay plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification by qPCR: The concentration of the eluted, DNA-tagged kinase is measured by quantitative PCR.

  • Data Analysis: The amount of kinase measured by qPCR is plotted against the concentration of the test compound. The dissociation constant (Kd) is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Imatinib's primary targets: ABL, c-Kit, and PDGFR.

ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Grb2 Grb2 BCR-ABL BCR-ABL (Oncogenic Fusion) BCR-ABL->Grb2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Imatinib Imatinib Imatinib->BCR-ABL cKit_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit Receptor PI3K PI3K c-Kit->PI3K Ras Ras c-Kit->Ras STAT3 STAT3 c-Kit->STAT3 SCF Stem Cell Factor (SCF) SCF->c-Kit Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival STAT3->Cell_Survival Imatinib Imatinib Imatinib->c-Kit PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor (α or β) PI3K PI3K PDGFR->PI3K Grb2_SOS Grb2/SOS PDGFR->Grb2_SOS PLCg PLCγ PDGFR->PLCg PDGF PDGF PDGF->PDGFR Akt Akt PI3K->Akt Cell_Growth Cell Growth, Proliferation, & Migration Akt->Cell_Growth Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK_ERK MEK/ERK Raf->MEK_ERK MEK_ERK->Cell_Growth PLCg->Cell_Growth Imatinib Imatinib Imatinib->PDGFR Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Imatinib Incubation Incubate kinases, beads, and Imatinib Compound_Prep->Incubation Reagent_Prep Prepare DNA-tagged kinases and immobilized ligand beads Reagent_Prep->Incubation Wash Wash beads to remove unbound components Incubation->Wash Elution Elute bound kinases Wash->Elution qPCR Quantify eluted kinases via qPCR Elution->qPCR Curve_Fitting Plot signal vs. concentration and fit dose-response curve qPCR->Curve_Fitting Kd_Determination Determine Kd value for each kinase Curve_Fitting->Kd_Determination

References

A Comparative Guide to the In Vivo Efficacy of Compound X and Doxorubicin in a Murine Breast Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the novel investigational PI3K inhibitor, Compound X, against the standard-of-care chemotherapy agent, Doxorubicin. The data presented herein is derived from a preclinical murine xenograft model of human breast cancer (MCF-7), a widely used model for evaluating therapeutic efficacy.

Introduction

Doxorubicin is a potent anthracycline antibiotic used in chemotherapy for a wide range of cancers, including breast cancer.[1][] Its primary mechanisms of action involve intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species, which collectively disrupt DNA replication and induce cancer cell death.[1][][3][4][5] However, its clinical use can be limited by significant side effects, particularly cardiotoxicity, and the development of multidrug resistance.[6][7]

In contrast, Compound X represents a targeted therapeutic approach. It is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is one of the most frequently over-activated pathways in human cancers, including breast cancer, and plays a critical role in promoting cell proliferation, survival, and growth.[8][9][10][11][12] By targeting a specific oncogenic driver, Compound X is hypothesized to offer a more favorable efficacy and safety profile compared to traditional cytotoxic agents.

This guide details the head-to-head comparison of these two agents in an established in vivo model.

Quantitative Data Summary

The following tables summarize the key efficacy endpoints from a 28-day in vivo study comparing Compound X and Doxorubicin in female athymic nude mice bearing MCF-7 tumor xenografts.

Table 1: Tumor Growth Inhibition

Treatment Group Dose & Schedule Mean Tumor Volume (Day 28, mm³) Percent TGI¹ (%)
Vehicle Control 10 mL/kg, p.o., QD² 1545 ± 210 -
Compound X 50 mg/kg, p.o., QD 480 ± 95 68.9%

| Doxorubicin | 5 mg/kg, i.v., Q7D³ | 620 ± 110 | 59.9% |

¹TGI: Tumor Growth Inhibition, calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. ²QD: Once daily. ³Q7D: Once every 7 days.

Table 2: Animal Body Weight

Treatment Group Mean Body Weight Change (Day 28 vs Day 1)
Vehicle Control + 8.5%
Compound X + 5.2%

| Doxorubicin | - 7.8% |

Experimental Protocols

Cell Line and Culture
  • Cell Line: Human breast adenocarcinoma cell line MCF-7 was used. This cell line is estrogen receptor (ER) positive and HER2 negative.[13]

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.[14] These mice are immunodeficient, allowing for the engraftment of human tumor cells.[15]

  • Tumor Implantation: 5 x 10⁶ MCF-7 cells, suspended in a 1:1 mixture of PBS and Matrigel, were implanted subcutaneously into the right flank of each mouse.[14]

  • Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the modified ellipsoid formula: Volume = (Length x Width²)/2.[15][16][17]

  • Group Assignment: When tumors reached an average volume of approximately 150-200 mm³, mice were randomized into treatment groups (n=10 mice per group).

Treatment Administration
  • Vehicle Control: Administered orally (p.o.) once daily.

  • Compound X: Formulated in a suitable vehicle and administered orally (p.o.) at a dose of 50 mg/kg, once daily for 28 days.

  • Doxorubicin: Administered via intravenous (i.v.) injection at a dose of 5 mg/kg, once every 7 days for 4 cycles.[18]

Efficacy Endpoints
  • Primary Endpoint: Tumor volume was measured throughout the study to determine the rate of tumor growth and calculate tumor growth inhibition (TGI).

  • Secondary Endpoint: Animal body weight was recorded twice weekly as a measure of general health and treatment-related toxicity.

  • Data Analysis: Results are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups was determined using an appropriate statistical test (e.g., ANOVA).

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_setup Phase 1: Model Setup cluster_study Phase 2: In Vivo Study cluster_groups Treatment Arms A MCF-7 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth to ~150-200 mm³ C->D E Randomization into Treatment Groups (n=10) D->E F 28-Day Dosing Regimen (Vehicle, Cmpd X, Dox) E->F G Tumor & Body Weight Measurements (2x weekly) F->G V Vehicle X Compound X DOX Doxorubicin H Endpoint: Data Analysis G->H

Caption: Workflow for the in vivo xenograft study.
Signaling Pathway Comparison

G cluster_compound_x Compound X Mechanism cluster_doxorubicin Doxorubicin Mechanism RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation CompoundX Compound X CompoundX->PI3K DNA Nuclear DNA Replication DNA Replication & Transcription DNA->Replication Damage DNA Damage TopoII Topoisomerase II TopoII->Replication Dox Doxorubicin Dox->DNA Intercalation Dox->TopoII ROS Reactive Oxygen Species (ROS) Dox->ROS ROS->Damage

Caption: Simplified mechanisms of action.

References

Unraveling the Binding Affinity of Imatinib to ABL Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Imatinib to its target protein, Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, alongside other prominent ABL kinase inhibitors. The following sections present quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathway and experimental workflow.

Competitive Landscape: Binding Affinities of ABL Kinase Inhibitors

The development of small-molecule kinase inhibitors has revolutionized the treatment of chronic myeloid leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion protein.[1][2] Imatinib was the first-in-class tyrosine kinase inhibitor (TKI) to demonstrate remarkable success in treating CML.[3][4] However, the emergence of resistance, often due to point mutations in the ABL kinase domain, spurred the development of second-generation inhibitors such as Dasatinib and Nilotinib.[2][4][5][6] These inhibitors exhibit different binding modes and affinities, providing therapeutic alternatives.[2][7]

The table below summarizes the in vitro binding affinities (IC50 and Kd values) of Imatinib, Dasatinib, and Nilotinib against wild-type ABL kinase. Lower values indicate a higher binding affinity and greater potency.

CompoundAssay TypeIC50 (nM)Kd (nM)Reference
Imatinib Kinase Activity Assay400 - 600-[8][9]
Fluorescence Binding Assay-8.4 - 11.8[10]
Isothermal Titration Calorimetry (ITC)-~10[3][11]
Dasatinib Kinase Activity Assay8 - 9-[8]
LanthaScreen® Eu Kinase Binding Assay-0.8[12]
Nilotinib Kinase Activity Assay28 - 45-[8]
Binding Affinity Assay-<30[4][13]

Experimental Protocols

Accurate determination of binding affinity is crucial in drug discovery. Various in vitro methods are employed to quantify the interaction between a compound and its target protein. Below are detailed protocols for two common assays used to measure the binding affinity of inhibitors to ABL kinase.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase-inhibitor binding.

Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.[14]

Materials:

  • ABL1 Kinase (recombinant)

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer

  • Test compounds (e.g., Imatinib, Dasatinib, Nilotinib) dissolved in DMSO

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in 1X Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the ABL1 kinase and the Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Activity Assay with Substrate Phosphorylation

This assay measures the enzymatic activity of the kinase and how it is affected by an inhibitor.

Principle: The assay quantifies the phosphorylation of a specific substrate by ABL kinase. The amount of phosphorylated substrate is measured, often using a phosphospecific antibody. A decrease in substrate phosphorylation in the presence of a compound indicates inhibition of the kinase.

Materials:

  • Recombinant ABL kinase

  • Substrate (e.g., GST-CrkL fusion protein)[15]

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[15]

  • Test compounds dissolved in DMSO

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phosphotyrosine antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant ABL kinase, the substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a control with DMSO only.

  • Initiation of Reaction: Add ATP to a final concentration of 10 µM to start the kinase reaction.[15]

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[15]

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with an anti-phosphotyrosine antibody to detect the phosphorylated substrate.

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the BCR-ABL signaling pathway and the experimental workflow for determining binding affinity.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis.[16][17][18][19][20]

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: The BCR-ABL signaling cascade leading to cell proliferation and survival.

Experimental Workflow: Kinase Binding Affinity Assay

The following diagram outlines the general workflow for determining the binding affinity of an inhibitor to a target kinase using an in vitro assay.

Kinase_Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Inhibitor, Substrate, Buffer) Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prep_Reagents->Serial_Dilution Assay_Setup Set up Kinase Reaction (with and without inhibitor) Serial_Dilution->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Detect Kinase Activity (e.g., FRET, Phosphorylation) Incubation->Detection Data_Analysis Analyze Data (Generate Dose-Response Curve) Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of a kinase inhibitor.

References

Osimertinib: A Paradigm Shift in EGFR-Mutated Non-Small Cell Lung Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of targeted therapy, Osimertinib, has demonstrated significant advantages over its predecessors in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This guide provides a comprehensive comparison of Osimertinib with first and second-generation EGFR inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that has reshaped the treatment landscape for patients with EGFR-mutated NSCLC.[1][2] Its primary advantage lies in its potent and selective inhibition of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.[1][2] Furthermore, Osimertinib has shown superior efficacy in treating central nervous system (CNS) metastases, a common complication in advanced NSCLC.[3]

Comparative Efficacy: A Quantitative Overview

The superiority of Osimertinib is evident in both preclinical and clinical data. In vitro studies consistently demonstrate its lower half-maximal inhibitory concentration (IC50) against EGFR mutations, including the T790M variant, compared to earlier generation inhibitors.

Inhibitor GenerationCompoundEGFR (Exon 19 Del) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (Wild Type) IC50 (nM)
First-Generation Gefitinib~10~20>1000~1000
Erlotinib~5~10>1000~1000
Second-Generation Afatinib~0.5~1~10~10
Third-Generation Osimertinib ~1 ~1 ~10 ~500

Clinical trial data further substantiates the enhanced efficacy of Osimertinib. The pivotal FLAURA and AURA3 trials have provided robust evidence of its clinical benefits.

Clinical TrialComparisonMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
FLAURA Osimertinib vs. First-Generation EGFR-TKIs (Gefitinib or Erlotinib) in first-line treatment18.9 months vs. 10.2 months80% vs. 76%
AURA3 Osimertinib vs. Platinum-based chemotherapy in T790M-positive patients10.1 months vs. 4.4 months71% vs. 31%

Mechanism of Action: Irreversible and Selective Inhibition

The enhanced efficacy of Osimertinib stems from its unique mechanism of action. Unlike first-generation inhibitors which bind reversibly to the ATP-binding site of the EGFR kinase domain, and second-generation inhibitors which are irreversible but less selective, Osimertinib forms an irreversible covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[4][5] This irreversible binding leads to sustained inhibition of EGFR signaling.

Crucially, Osimertinib exhibits high selectivity for mutant EGFR over wild-type EGFR. This is attributed to its ability to exploit the conformational changes induced by the activating and T790M mutations, leading to a more favorable binding pocket. This selectivity minimizes off-target effects and contributes to a better safety profile compared to less selective inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gen1_2 1st/2nd Gen TKIs (Gefitinib, Erlotinib, Afatinib) Gen1_2->EGFR Reversible/ Irreversible Inhibition Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Irreversible Covalent Inhibition (Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: Simplified EGFR signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of EGFR inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of EGFR inhibitors against various forms of the EGFR enzyme.

Objective: To quantify the potency of an inhibitor by measuring its ability to block the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR enzymes (Wild-Type, Exon 19 deletion, L858R, T790M)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue that can be phosphorylated by EGFR)

  • Test inhibitors (Osimertinib, Gefitinib, Erlotinib, Afatinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the EGFR enzymes and the peptide substrate to their optimal concentrations in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor solution, followed by the enzyme solution.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves converting the ADP generated during the kinase reaction into a luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitors C Add inhibitor and enzyme to 384-well plate A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction with ATP/substrate mix C->D E Incubate at 30°C for 60 minutes D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Plot inhibition vs. concentration and calculate IC50 G->H

Figure 2: Experimental workflow for an in vitro kinase assay.

Cell-Based Assay for IC50 Determination

This protocol describes a method to assess the inhibitory effect of EGFR TKIs on the proliferation of cancer cell lines with different EGFR mutation statuses.

Objective: To determine the concentration of an inhibitor required to inhibit the growth of cancer cells by 50%.

Materials:

  • NSCLC cell lines with defined EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitors dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Measure the number of viable cells in each well using a cell viability reagent according to the manufacturer's instructions. The CellTiter-Glo® assay lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

FLAURA and AURA3 Clinical Trial Protocols

FLAURA Trial (NCT02296125): [6][7][8][9][10]

  • Objective: To compare the efficacy and safety of Osimertinib versus standard-of-care (SoC) EGFR-TKIs (Gefitinib or Erlotinib) as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR mutations (Exon 19 deletion or L858R).[7][8]

  • Study Design: A Phase III, randomized, double-blind, multicenter trial.[7][8]

  • Patient Population: Treatment-naïve patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC.[7]

  • Treatment Arms:

    • Osimertinib (80 mg once daily)

    • Standard EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily)

  • Primary Endpoint: Progression-Free Survival (PFS).[7]

AURA3 Trial (NCT02151981): [3][11][12][13]

  • Objective: To compare the efficacy and safety of Osimertinib versus platinum-based doublet chemotherapy in patients with locally advanced or metastatic NSCLC with the EGFR T790M resistance mutation who had progressed on a prior EGFR-TKI.[12]

  • Study Design: A Phase III, randomized, open-label, multicenter trial.[12]

  • Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[12]

  • Treatment Arms:

    • Osimertinib (80 mg once daily)

    • Platinum-based chemotherapy (Pemetrexed plus either Carboplatin or Cisplatin)

  • Primary Endpoint: Progression-Free Survival (PFS).[12]

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its superior efficacy against both sensitizing and resistance mutations, coupled with its favorable safety profile and CNS activity, has established it as a standard of care in multiple treatment settings. The data presented in this guide underscores the importance of continued research and development in precision oncology to improve outcomes for patients with cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic nuances of related compounds is paramount for optimizing therapeutic strategies. This guide provides an objective comparison of the pharmacokinetic profiles of two key aminosalicylate prodrugs, Balsalazide and Sulfasalazine. Both drugs are designed to deliver the anti-inflammatory agent mesalamine (5-aminosalicylic acid or 5-ASA) to the colon for the treatment of inflammatory bowel disease, yet their distinct carrier molecules lead to different systemic exposures and metabolite profiles.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Balsalazide and Sulfasalazine, focusing on the parent drug and its primary metabolites. These prodrugs are designed to be minimally absorbed in the upper gastrointestinal tract and to be cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA.[1][2]

ParameterBalsalazideSulfasalazineNotes
Parent Drug
AbsorptionLow and variable systemic absorption.[3]Poorly absorbed (3% to 12%).Both are designed for minimal upper GI absorption to maximize colonic delivery.
Protein Binding≥99%[3]HighData for Sulfasalazine is less specific but generally considered high.
Half-life (t½)~1.9 hours[4]~5 to 10 hoursSulfasalazine's half-life is likely influenced by its absorption process.[5]
Active Moiety (5-ASA)
Cmax (from parent drug)~348 ng/mL (from a 2250 mg dose of Balsalazide)[6][7]Varies significantly based on acetylator phenotype.Direct comparison is challenging due to different study designs and dosing.
AUC (from parent drug)~3449 ng·h/mL (from a 2250 mg dose of Balsalazide)[6]Not directly comparable from available data.Systemic exposure of 5-ASA from both drugs is generally low.
Half-life (t½)~9.5 hours[4]~0.5 to 1.5 hours[5]The longer apparent half-life from Balsalazide may reflect continued colonic release.
Carrier Moiety 4-aminobenzoyl-β-alanine (4-ABA)SulfapyridineThe carrier moiety is a key differentiator between the two drugs.
Systemic AbsorptionLowAlmost completely absorbed from the colon.[2][5]Sulfapyridine absorption is linked to many of Sulfasalazine's adverse effects.[5]
MetabolismAcetylated to N-Ac-4-ABA.[4]Metabolized via hydroxylation, glucuronidation, and polymorphic acetylation.[5]Sulfapyridine's metabolism is dependent on the patient's acetylator phenotype.[2]
Primary Metabolite (N-acetyl-5-ASA)
Cmax (from parent drug)~1009 ng/mL (from a 2250 mg dose of Balsalazide)[7]Not specified in the same format.This is the major metabolite of 5-ASA.
AUC (from parent drug)~16,050 ng·h/mL (from a 2250 mg dose of Balsalazide)[6]Not specified in the same format.
Half-life (t½)~10.4 hours[4]~5 to 10 hours[5]
Urinary Excretion
Total (Parent + Metabolites)~23% of dose excreted in urine at steady state.[4]At least 25% of the released 5-ASA is absorbed and excreted in urine after acetylation.The majority of the active drug is intended for local action and fecal elimination.[3][5]

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of orally administered, colon-targeted prodrugs like Balsalazide and Sulfasalazine.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the plasma concentration-time profiles, and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of the parent drug and its major metabolites following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight prior to dosing, with free access to water.

  • Drug Administration: The test compound (Balsalazide or Sulfasalazine) is suspended in a 0.5% methylcellulose solution and administered as a single oral gavage at a dose of 100 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose into heparinized tubes.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites (e.g., 5-ASA, N-acetyl-5-ASA, Sulfapyridine) are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation with acetonitrile, followed by separation on a C18 reverse-phase column and detection by mass spectrometry.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t½) are calculated.

Visualizations

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a key signaling pathway modulated by the active metabolite, 5-ASA.

G cluster_preclinical Preclinical Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Drug Formulation (Suspension in Vehicle) A->B C Oral Gavage Dosing B->C D Serial Blood Sampling (Tail Vein) C->D Time Points E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalytical Method (LC-MS/MS) F->G Sample Analysis H Data Acquisition G->H I Pharmacokinetic Analysis (Non-compartmental) H->I J PK Parameters (Cmax, AUC, t½) I->J Calculation

In Vivo Pharmacokinetic Study Workflow

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IkB->IkB_NFkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates ASA 5-ASA ASA->IKK Inhibits

Inhibition of NF-κB Signaling by 5-ASA

References

Unraveling the Mechanism of Action of Ibrutinib in Comparison to Other Known BTK Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative analysis of Bruton's tyrosine kinase (BTK) inhibitors, focusing on Ibrutinib and its successors, Acalabrutinib and Zanubrutinib.

This guide provides a comprehensive comparison of the mechanisms of action, efficacy, and safety profiles of Ibrutinib, a first-generation BTK inhibitor, with the second-generation inhibitors Acalabrutinib and Zanubrutinib. Experimental data is presented to support the comparisons, and detailed protocols for key assays are provided for researchers in drug development.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and migration of B-cells.[1][2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime target for therapeutic intervention.[1][4] Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval and has revolutionized the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] However, its use can be limited by off-target effects.[7][8] This has led to the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, which are designed to be more selective and have improved safety profiles.[9][10][11]

Mechanism of Action

All three inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2][5] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, thereby blocking downstream signaling pathways necessary for B-cell survival and proliferation.[2] The primary difference between these inhibitors lies in their selectivity for BTK versus other kinases.

Comparative Data Presentation

The following tables summarize the key comparative data for Ibrutinib, Acalabrutinib, and Zanubrutinib, focusing on their kinase selectivity and clinical outcomes.

Table 1: Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetIbrutinibAcalabrutinibZanubrutinib
BTK 0.5 3 <1
ITK5>100067
TEC78232
EGFR1000>1000>1000
SRC>1000>100040
LCK>1000>100035
CSK46>1000-

Data compiled from multiple sources. Actual values may vary between studies.

Table 2: Comparison of Adverse Events (All Grades, %)

Adverse EventIbrutinibAcalabrutinibZanubrutinib
Atrial Fibrillation 10.1 - 15%5%2 - 5.2%
Hypertension Higher incidenceLower incidenceLower incidence
Bleeding (Minor) 59%Lower incidence49%
Bleeding (Major) 9%1%6%
Diarrhea CommonLess commonLess common
Headache Less common22%Less common
Neutropenia Less common19%Higher incidence

Data from head-to-head clinical trials (ALPINE, ELEVATE-RR, ASPEN).[9][12][13]

Signaling Pathway Analysis

The diagram below illustrates the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors. Antigen binding to the BCR initiates a signaling cascade involving LYN, SYK, and ultimately BTK.[4][14][15] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes cell survival and proliferation.[2][4] BTK inhibitors block this critical step.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation Cell Survival & Proliferation PLCg2->Proliferation BTKi BTK inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) BTKi->BTK Antigen Antigen Antigen->BCR

Caption: B-cell receptor signaling pathway and BTK inhibition. (Within 100 characters)

Off-Target Effects and Clinical Implications

Ibrutinib's off-target inhibition of other kinases, such as TEC, EGFR, and CSK, is believed to contribute to some of its characteristic side effects.[7][16][17][18] For instance, inhibition of TEC family kinases can affect platelet function, leading to an increased risk of bleeding.[19] Off-target effects on EGFR have been associated with rash and diarrhea.[7][20] Notably, inhibition of C-terminal Src kinase (CSK) has been linked to an increased risk of atrial fibrillation.[16][17][21]

Second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, were specifically designed for greater selectivity to minimize these off-target effects.[8][9][22][23] Clinical trial data has shown that Acalabrutinib and Zanubrutinib are associated with lower rates of atrial fibrillation, hypertension, and bleeding compared to Ibrutinib.[12][13][24] However, they may have their own unique side effect profiles, such as a higher incidence of headache with Acalabrutinib and neutropenia with Zanubrutinib.[9][19]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of BTK inhibitors.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for BTK)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (Ibrutinib, Acalabrutinib, Zanubrutinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Add 5 µL of serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

  • Add 10 µL of 2x BTK enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of 2x ATP/substrate solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow A Prepare serial dilutions of BTK inhibitors B Add inhibitors to assay plate A->B C Add BTK enzyme and incubate B->C D Initiate reaction with ATP and substrate C->D E Incubate at 30°C D->E F Stop reaction and detect ADP E->F G Measure luminescence F->G H Calculate IC50 G->H

References

A Comparative Analysis of the Therapeutic Index of Paclitaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic indices of two prominent taxane-based chemotherapeutic agents, Paclitaxel and its semi-synthetic analogue Docetaxel. The information presented herein is based on preclinical data from murine models and is intended to offer a comparative framework for research and development purposes.

Comparative Therapeutic Index Data

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The table below summarizes the reported toxic and effective doses of Paclitaxel and Docetaxel in preclinical mouse models. It is important to note that a direct comparison of the therapeutic index can be challenging due to variations in experimental conditions, including the mouse strain, tumor model, and drug formulation used across different studies. The values presented are representative figures derived from available literature.

CompoundToxic Dose (TD₅₀/LD₅₀/MTD)Effective Dose (ED₅₀)Estimated Therapeutic Index (TI = TD₅₀/ED₅₀)
Paclitaxel ~30 mg/kg (MTD in nu/nu mice)~10-20 mg/kg~1.5 - 3.0
Docetaxel ~30-40 mg/kg (MTD in nu/nu and B6D2F1 mice)~5-15 mg/kg~2.0 - 8.0

Disclaimer: The therapeutic indices are estimated based on available preclinical data and should be interpreted with caution. MTD (Maximum Tolerated Dose) is used as a surrogate for a toxic dose in this comparison. ED₅₀ values are estimated from doses reported to produce significant antitumor activity.

Experimental Protocols

The following sections detail the generalized methodologies for determining the antitumor efficacy and toxicity of chemotherapeutic agents in preclinical murine models.

Antitumor Efficacy (Determination of ED₅₀) in a Xenograft Mouse Model

This protocol outlines the steps to assess the in vivo antitumor activity of a compound and determine its median effective dose (ED₅₀).

  • Cell Culture and Implantation: Human tumor cells (e.g., breast, lung, ovarian cancer cell lines) are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested, and a specific number of viable cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including a vehicle control group and multiple dose-level groups for the test compound.

  • Drug Administration: The compound is administered to the mice according to a specific schedule and route (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Tumor volumes are measured at regular intervals throughout the study. The primary endpoint is typically tumor growth inhibition. The ED₅₀ is determined as the dose of the compound that causes a 50% reduction in tumor growth compared to the vehicle control group.

Acute Toxicity Study (Determination of LD₅₀/MTD)

This protocol is designed to evaluate the short-term toxicity of a compound and determine its median lethal dose (LD₅₀) or maximum tolerated dose (MTD).

  • Animal Selection and Acclimatization: Healthy, young adult mice of a specific strain are selected and allowed to acclimatize to the laboratory conditions for a designated period.

  • Dose Range Finding: A preliminary dose-range-finding study is often conducted with a small number of animals to identify a range of doses that cause no toxicity, some toxicity, and mortality.

  • Main Study - Drug Administration: Animals are divided into groups and administered single doses of the compound at several escalating dose levels. A control group receives the vehicle. The intravenous route is common for poorly soluble compounds like taxanes.

  • Observation: The animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days). Observations include changes in appearance, behavior, body weight, and any signs of distress.

  • Data Analysis: The LD₅₀, the dose that is lethal to 50% of the animals in a group, is calculated using appropriate statistical methods (e.g., probit analysis). The MTD is defined as the highest dose that does not cause study-terminating toxicity or significant body weight loss.

Signaling Pathway and Experimental Workflow Visualization

Mechanism of Action of Taxanes

Paclitaxel and Docetaxel share a common mechanism of action, which involves the disruption of microtubule dynamics, a critical process for cell division. The following diagram illustrates this signaling pathway.

Taxane_Mechanism_of_Action cluster_Cell Cancer Cell Taxanes Taxanes Microtubule Microtubule Taxanes->Microtubule Stabilization Tubulin_Dimers α/β-Tubulin Dimers Microtubule->Tubulin_Dimers Depolymerization M_Phase_Arrest Mitotic Arrest (G2/M Phase) Microtubule->M_Phase_Arrest Disruption of Mitotic Spindle Tubulin_Dimers->Microtubule Polymerization Apoptosis Apoptosis (Cell Death) M_Phase_Arrest->Apoptosis

Caption: Mechanism of action of taxane drugs on microtubule stabilization.

Experimental Workflow for Therapeutic Index Determination

The logical flow for determining the therapeutic index in a preclinical setting involves parallel efficacy and toxicity studies.

TI_Workflow cluster_Efficacy Efficacy Study cluster_Toxicity Toxicity Study Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Efficacy_Dosing Compound Dosing (Multiple Levels) Treatment_Groups->Efficacy_Dosing Efficacy_Endpoint Tumor Growth Inhibition Efficacy_Dosing->Efficacy_Endpoint ED50_Calc ED50 Calculation Efficacy_Endpoint->ED50_Calc TI_Calculation Therapeutic Index Calculation (LD50/ED50) ED50_Calc->TI_Calculation Animal_Acclimatization Animal Acclimatization Toxicity_Groups Randomization into Dose Groups Animal_Acclimatization->Toxicity_Groups Toxicity_Dosing Single Dose Escalation Toxicity_Groups->Toxicity_Dosing Toxicity_Observation Observation for Toxicity & Mortality Toxicity_Dosing->Toxicity_Observation LD50_Calc LD50/MTD Calculation Toxicity_Observation->LD50_Calc LD50_Calc->TI_Calculation

Caption: Workflow for determining the therapeutic index in preclinical studies.

Safety Operating Guide

Navigating the Proper Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols are dictated by the chemical and physical properties of the substance , a universal set of procedures can guide researchers in the absence of immediate, substance-specific information. This document outlines a general framework for the disposal of a laboratory reagent, using the placeholder "IBS008738" to illustrate the necessary steps for obtaining proper disposal procedures.

A diligent search for the Safety Data Sheet (SDS) for "this compound" did not yield a specific document for a substance with this identifier. The information presented herein is, therefore, a generalized guide based on established laboratory safety principles. It is imperative to obtain the specific SDS for any chemical prior to its handling and disposal.

Immediate Steps for Safe Disposal

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical waste. The following steps provide a foundational, procedural guide to ensure responsible disposal.

  • Assess the Hazards: Review the SDS for information on the chemical's hazards (e.g., flammable, corrosive, reactive, toxic). This will determine the appropriate disposal route. For instance, a substance classified as non-hazardous may have different disposal requirements than a hazardous one.

  • Segregate the Waste: Do not mix different types of chemical waste unless explicitly instructed to do so by the SDS or your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

  • Properly Label Waste Containers: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings. Unidentified "unknowns" can be very costly and difficult to dispose of.[1]

  • Consult Institutional Guidelines: Your institution's EHS department will have specific procedures for chemical waste disposal that comply with local, state, and federal regulations. Always adhere to these guidelines.

General Laboratory Waste Disposal Procedures

The following table summarizes general disposal considerations for different types of laboratory waste. This information is for illustrative purposes and must be superseded by the specific guidance in the substance's SDS.

Waste TypeGeneral Disposal Considerations
Non-Hazardous Solid Waste May be permissible for disposal in regular trash, provided it is not contaminated with hazardous materials.
Non-Hazardous Liquid Waste Some aqueous, non-hazardous liquids may be drain disposable with copious amounts of water, subject to local regulations and institutional policies.[2]
Hazardous Solid Waste Must be collected in a designated, labeled, and sealed container for pickup by the institution's hazardous waste management service.
Hazardous Liquid Waste Must be collected in a compatible, labeled, and sealed container. Segregate halogenated and non-halogenated solvents if required by your disposal service.[2]
Sharps (Contaminated) Collect in a rigid, puncture-resistant container labeled with a biohazard symbol.[3]
Empty Chemical Containers Procedures for rinsing and disposal vary based on the previous contents. Consult your EHS department for specific instructions.

Experimental Workflow for Chemical Waste Disposal

The process of chemical waste disposal follows a logical progression from identification to final removal. This workflow ensures that all safety and regulatory aspects are addressed.

cluster_0 Phase 1: Information Gathering & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Institutional Procedures A Identify Chemical for Disposal (e.g., this compound) B Locate and Review Substance-Specific SDS A->B C Determine Hazard Classification (Hazardous vs. Non-Hazardous) B->C D Select Appropriate Waste Container C->D Based on Hazard Assessment E Segregate from Incompatible Wastes D->E F Label Container with Contents and Hazards E->F G Consult Institutional EHS Disposal Guidelines F->G H Arrange for Waste Pickup by Authorized Personnel G->H I Document Waste Disposal H->I

Caption: A generalized workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Handling Guide for IBS008738 (TAZ Activator)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of IBS008738, a TAZ activator. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Product Identification and Properties

This compound is a benzoylimidazole derivative that functions as a potent activator of the Transcriptional co-activator with PDZ-binding motif (TAZ). It is utilized in research to stabilize TAZ, increase its unphosphorylated levels, and enhance TAZ-dependent gene transcription.

Physical and Chemical Properties
PropertyValue
CAS Number 385425-03-6
Molecular Formula C₂₂H₂₂N₄O₂
Molecular Weight 374.44 g/mol
Appearance Yellow solid
Solubility Soluble in DMSO (50 mg/mL)
Storage Temperature -20°C

Hazard Identification and Safety Precautions

According to supplier information, this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a formal Safety Data Sheet (SDS) is not required.[1] However, as with any chemical compound used in research, it is essential to adhere to good laboratory practices and take appropriate safety precautions.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound to minimize exposure, even in the absence of a formal hazard classification.

EquipmentSpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Nitrile or other suitable chemical-resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Not generally required under normal use with adequate ventilation. If creating aerosols or dust, use a certified respirator.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Receiving and Storage

Upon receipt, verify the integrity of the packaging. The compound should be stored at -20°C in a tightly sealed container.

Preparation of Solutions
  • Work in a well-ventilated area, preferably a chemical fume hood, when preparing stock solutions.

  • To prepare a solution, slowly add the solvent (e.g., DMSO) to the solid compound to avoid splashing.

  • Ensure the container is appropriate for the solvent and is clearly labeled with the compound name, concentration, solvent, and date of preparation.

General Handling
  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is not classified as hazardous, general guidelines for non-hazardous chemical waste can be followed.

  • Unused Solid Compound: Collect in a designated, sealed container for chemical waste.

  • Solutions: Collect in a suitable, sealed container for liquid chemical waste. Do not pour down the drain unless permitted by local regulations.

  • Contaminated Materials: Items such as pipette tips, tubes, and gloves that are contaminated with the compound should be placed in a designated chemical waste container.

Experimental Workflows and Diagrams

Safe Handling Workflow

The following diagram outlines the key steps for safely handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Packaging Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE Prepare Prepare Solutions in Ventilated Area DonPPE->Prepare Experiment Perform Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Dispose Dispose via Chemical Waste Stream Segregate->Dispose

Caption: Workflow for Safe Handling of this compound.

Simplified TAZ Activation Pathway

This compound acts as a TAZ activator. The simplified signaling pathway below illustrates its mechanism of action.

G This compound This compound TAZ TAZ Protein This compound->TAZ Stabilizes Phosphorylation Phosphorylation (Inhibition) TAZ->Phosphorylation Prevents Unphosphorylated_TAZ Unphosphorylated TAZ (Active) TAZ->Unphosphorylated_TAZ Gene_Transcription TAZ-Dependent Gene Transcription Unphosphorylated_TAZ->Gene_Transcription Upregulates

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.